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  • Product: 2-Methyl-2-(1-methylpropyl)oxirane
  • CAS: 53897-31-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 2-Methyl-2-(1-methylpropyl)oxirane

Executive Summary & Structural Complexity 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8), also known by its IUPAC name 2-butan-2-yl-2-methyloxirane, is a highly branched aliphatic epoxide[1]. In drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Complexity

2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8), also known by its IUPAC name 2-butan-2-yl-2-methyloxirane, is a highly branched aliphatic epoxide[1]. In drug development and complex organic synthesis, oxiranes serve as critical electrophilic intermediates. However, the structural elucidation of this specific compound presents a unique analytical challenge: it possesses two adjacent stereocenters. The C2 carbon of the oxirane ring and the C1' methine carbon of the sec-butyl group are both chiral, meaning the synthesized compound typically exists as a mixture of diastereomers (e.g., (2R,1'R) and (2R,1'S)).

As a Senior Application Scientist, I approach this not merely as a data collection exercise, but as a self-validating analytical system. Every assigned chemical shift must be independently verified through multidimensional NMR techniques to ensure absolute structural confidence.

Theoretical Grounding of Epoxide NMR Chemical Shifts

The unique geometry of the oxirane ring fundamentally alters the local magnetic environment, dictating its NMR behavior.

Proton (¹H) NMR Dynamics: The three-membered oxirane ring is highly strained. To accommodate the 60° bond angles, the C-C and C-O bonds possess higher p-character, which consequently increases the s-character of the C-H bonds. This hybridization shift, combined with the electronegativity of the adjacent oxygen atom, typically deshields the oxirane protons, placing them in the 2.5 to 3.5 ppm range[2]. Furthermore, because the C2 position is fully substituted, the C3 methylene protons are diastereotopic. They form an AB spin system and exhibit characteristic geminal coupling (J ≈ 5.5 Hz)[3].

Carbon (¹³C) NMR Dynamics: In ¹³C NMR, the carbons of the epoxide ring generally appear in the 40–60 ppm region[4]. The quaternary C2 carbon is more deshielded due to its proximity to the oxygen and the two alkyl substituents, while the C3 methylene carbon resonates slightly upfield. The chemical shift difference (Δδ) between these oxirane carbons is highly sensitive to the spatial arrangement of substituents and can even be used empirically to predict relative stereochemistry[5].

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts and coupling constants for 2-Methyl-2-(1-methylpropyl)oxirane. Due to the diastereomeric nature of the compound, real-world spectra will display two closely overlapping sets of these signals.

Table 1: ¹H NMR Chemical Shift Assignments (Predicted)

Proton EnvironmentPredicted δ (ppm)MultiplicityJ-Coupling (Hz)Causality / Diagnostic Notes
C3 (Oxirane CH₂) 2.50 – 2.752 × d (AB)~5.5Diastereotopic protons; characteristic geminal coupling.
C2-CH₃ (Methyl) 1.20 – 1.35s-Deshielded by the adjacent oxirane oxygen.
C1' (sec-butyl CH) 1.40 – 1.60m-Complex multiplet due to coupling with adjacent CH₂ and CH₃.
C2' (sec-butyl CH₂) 1.10 – 1.40m-Standard aliphatic methylene shielding.
C3' (sec-butyl CH₃) 0.85 – 0.95t~7.0Terminal primary methyl group.
C1'-CH₃ (Internal) 0.95 – 1.05d~6.8Split by the adjacent C1' methine proton.

Table 2: ¹³C NMR Chemical Shift Assignments (Predicted)

Carbon EnvironmentPredicted δ (ppm)DEPT-135 PhaseCausality / Diagnostic Notes
C2 (Oxirane Quat.) 55.0 – 60.0Null (Invisible)Deshielded quaternary carbon; diagnostic of substituted epoxides[4].
C3 (Oxirane CH₂) 50.0 – 55.0NegativeHigh s-character shifts it downfield relative to alkanes.
C1' (sec-butyl CH) 40.0 – 45.0PositiveMethine carbon attached to the oxirane ring.
C2' (sec-butyl CH₂) 25.0 – 30.0NegativeSecondary aliphatic carbon.
C2-CH₃ (Methyl) 15.0 – 20.0PositivePrimary alkyl carbon on the oxirane ring.
C1'-CH₃ (Internal) 12.0 – 15.0PositivePrimary aliphatic carbon.
C3' (sec-butyl CH₃) 10.0 – 12.0PositiveTerminal primary aliphatic carbon.

Advanced Experimental Protocols: A Self-Validating Workflow

To accurately assign the structure and resolve the diastereomeric mixture, a rigorous, self-validating NMR protocol must be employed. This ensures that every assignment is corroborated by at least two independent spectroscopic parameters.

Step-by-Step Methodology

Step 1: Strategic Sample Preparation Dissolve 15–25 mg of the epoxide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality Check: If the diastereomeric signals overlap heavily in CDCl₃, prepare a second sample using benzene-d₆ (C₆D₆). The magnetic anisotropy of the benzene rings induces Aromatic Solvent-Induced Shifts (ASIS), which differentially shield the diastereomers, often resolving overlapping multiplets.

Step 2: 1D NMR Acquisition (The Foundation) Acquire a standard ¹H spectrum (16–32 scans, 1.0 s relaxation delay) and a ¹³C spectrum (1024+ scans, 2.0 s relaxation delay). Follow immediately with a DEPT-135 experiment. Self-Validation: The C3 oxirane carbon is hypothesized to be at 50–55 ppm based on ¹³C shifts[2]. The DEPT-135 spectrum must show a negative phase signal at this exact frequency, confirming it is a CH₂ group, thereby validating the initial hypothesis.

Step 3: 2D NMR Acquisition (The Network)

  • COSY (Correlation Spectroscopy): Map the continuous spin system of the sec-butyl group (CH₃ → CH₂ → CH → CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the diastereotopic AB protons (2.50–2.75 ppm) to the single C3 carbon (50–55 ppm). This confirms that both distinct proton signals belong to the same methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical linchpin. The quaternary C2 carbon is invisible in DEPT-135 and HSQC. It is assigned purely through 2-bond (²J) and 3-bond (³J) HMBC correlations from the C3 protons, the C2-methyl protons, and the C1' methine proton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Measure spatial proximity (< 5 Å) to differentiate the (2R,1'R) diastereomer from the (2R,1'S) diastereomer based on the through-space interactions between the C2-methyl group and the sec-butyl substituents.

Visualizing the Analytical Logic

The following DOT diagrams illustrate the logical flow of the experimental protocol and the critical 2D NMR correlation network used to validate the molecular structure.

NMR_Workflow Start Sample Preparation (CDCl3 or C6D6 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Process Data Processing & Phasing (Baseline Correction) Acq2D->Process Analyze Spectral Analysis (Chemical Shifts & J-Coupling) Process->Analyze Elucidate Structural Elucidation (Diastereomer Resolution) Analyze->Elucidate

Caption: Workflow for the acquisition and processing of NMR spectra for epoxide structural elucidation.

NMR_Correlations C2 C2 (Quaternary) C3 C3 (CH2 Oxirane) C3->C2 HMBC (2J) C4 C4 (CH3 on C2) C3->C4 NOESY C4->C2 HMBC (2J) C5 C1' (CH sec-butyl) C4->C5 NOESY C5->C2 HMBC (2J)

Caption: Key HMBC and NOESY correlations used to assign the oxirane ring and adjacent substituents.

Conclusion

The structural elucidation of 2-Methyl-2-(1-methylpropyl)oxirane requires a deep understanding of how ring strain and electronegativity influence magnetic shielding. By employing a self-validating matrix of 1D and 2D NMR techniques, researchers can confidently assign every atom in the molecule and resolve the complexities introduced by its diastereomeric nature.

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Exploratory

Thermodynamic Stability and Physical Properties of 2-Methyl-2-(1-methylpropyl)oxirane: A Comprehensive Technical Guide

Executive Summary The compound 2-Methyl-2-(1-methylpropyl)oxirane (IUPAC: 2-butan-2-yl-2-methyloxirane; CAS: 42328-43-8), frequently referred to as 2-sec-butyl-2-methyloxirane, is a highly substituted aliphatic epoxide....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-2-(1-methylpropyl)oxirane (IUPAC: 2-butan-2-yl-2-methyloxirane; CAS: 42328-43-8), frequently referred to as 2-sec-butyl-2-methyloxirane, is a highly substituted aliphatic epoxide. Featuring a three-membered oxirane ring geminally disubstituted at the C2 position with both a methyl group and a bulky sec-butyl (1-methylpropyl) group, this molecule presents a fascinating case study in structural thermodynamics and steric-driven reaction kinetics[1].

For researchers in drug development and synthetic organic chemistry, understanding the thermodynamic stability of this specific oxirane is critical. The dichotomy between its thermodynamic stabilization (driven by alkyl substitution) and its kinetic inertness (dictated by severe steric hindrance) dictates its utility as a synthetic intermediate and its behavior in biological systems.

Structural Profiling and Thermodynamic Stability

Ring Strain vs. Alkyl Stabilization

Oxiranes inherently possess significant ring strain—typically around 27 kcal/mol—arising from a combination of angle strain (due to the compression of the sp³ bond angles to ~60°) and torsional strain (due to eclipsing interactions of adjacent bonds)[2]. However, the thermodynamic stability of an oxirane is not solely defined by this baseline strain.

The presence of the methyl and sec-butyl groups at the C2 position introduces the Thorpe-Ingold effect (gem-dialkyl effect). The bulky substituents compress the internal C-C-C bond angle of the acyclic precursor, which paradoxically reduces the activation energy required for ring closure and thermodynamically stabilizes the resulting three-membered ring relative to its linear acyclic counterparts[3]. Alkyl substitution on the oxirane ring generally provides a stabilizing influence of approximately 6–10 kcal/mol per group due to hyperconjugation and polarizability effects[3].

Physical and Computed Properties

The physical properties of 2-Methyl-2-(1-methylpropyl)oxirane reflect its lipophilic, sterically encumbered nature. The low topological polar surface area (TPSA) indicates high membrane permeability, making it a structural motif of interest in pharmacokinetics.

Table 1: Physical and Thermodynamic Properties of 2-Methyl-2-(1-methylpropyl)oxirane

PropertyValueCausality / Significance
Molecular Formula C₇H₁₄ODefines the aliphatic, saturated nature of the substituents[1].
Molecular Weight 114.19 g/mol Low molecular weight facilitates high volatility and solvent-like behavior.
CAS Number 42328-43-8Primary registry identifier for commercial sourcing[1].
Topological Polar Surface Area 12.5 ŲHighly lipophilic; limits hydrogen bonding to the single oxirane oxygen.
XLogP3 (Estimated) ~1.8Suggests favorable partitioning into lipid bilayers, relevant for drug design.
Ring Strain Energy ~20-22 kcal/molBaseline oxirane strain (27 kcal/mol) mitigated by gem-dialkyl stabilization[3].

Reactivity and Ring-Opening Kinetics

The reactivity of 2-Methyl-2-(1-methylpropyl)oxirane is strictly governed by the massive steric bulk of the sec-butyl group. Epoxide ring-opening generally proceeds via an Sₙ2 mechanism under basic conditions or an A-1/A-2 mechanism under acidic conditions[4].

  • Basic/Nucleophilic Conditions: The sec-butyl group completely blocks the Bürgi-Dunitz trajectory for nucleophilic attack at the tertiary C2 carbon. Consequently, strong nucleophiles (e.g., Grignard reagents, alkoxides) will exclusively attack the less hindered primary C3 carbon, yielding a tertiary alcohol[2].

  • Acidic Conditions: Protonation of the oxirane oxygen creates a highly polarized transition state. While electronic factors favor the development of partial positive charge at the tertiary C2 carbon (stabilized by hyperconjugation), the steric clash prevents direct nucleophilic addition. Instead, this intermediate is prone to pinacolic rearrangements , such as the 1,2-shift of the sec-butyl or methyl group, leading to isomeric ketones (e.g., 4-methyl-3-hexanone derivatives)[5].

RingOpening Epoxide 2-Methyl-2-(1-methylpropyl)oxirane Acidic Acidic Conditions (H+, H2O) Epoxide->Acidic Basic Basic/Nucleophilic Conditions (Nu-, Aprotic) Epoxide->Basic TertiaryC Attack at C2 (Tertiary) Carbocation Character Acidic->TertiaryC Electronic Control PrimaryC Attack at C3 (Primary) Steric Control Acidic->PrimaryC Steric Clash Basic->PrimaryC Strict SN2 Steric Control ProdA Tertiary Alcohol / Rearrangement (Pinacol-type products) TertiaryC->ProdA ProdB Primary Alcohol Derivative (SN2 Inversion at C3) PrimaryC->ProdB

Mechanistic divergence in the ring-opening of 2-sec-butyl-2-methyloxirane.

Experimental Protocols: Synthesis and Kinetic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol 1: Stereospecific Synthesis via Alkene Epoxidation

The most reliable method to synthesize 2-Methyl-2-(1-methylpropyl)oxirane without triggering carbocation-mediated rearrangements is the concerted epoxidation of 2,3-dimethyl-1-pentene using meta-chloroperoxybenzoic acid (m-CPBA)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,3-dimethyl-1-pentene in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents premature acid-catalyzed ring opening of the highly sensitive tertiary epoxide product.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Epoxidation is highly exothermic. Maintaining 0 °C suppresses oxidative side reactions and preserves the stereochemical integrity of the sec-butyl chiral center.

  • Reagent Addition: Slowly add 11.0 mmol of purified m-CPBA in small portions over 30 minutes.

  • Reaction Monitoring: Stir for 4 hours, allowing the solution to slowly warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 9:1) using a potassium permanganate (KMnO₄) stain. The disappearance of the alkene double bond confirms completion.

  • Workup (Self-Validating Step): Quench the reaction with 20 mL of saturated aqueous sodium sulfite (Na₂SO₃) to destroy unreacted peroxides, followed by washing with saturated sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid.

    • Validation: The organic layer must test negative on starch-iodide paper before concentration to ensure no explosive peroxides remain.

Synthesis Alkene 2,3-Dimethyl-1-pentene (Precursor) Intermediate Transition State (Concerted O-Transfer) Alkene->Intermediate Reagent m-CPBA (Oxidizing Agent) Reagent->Intermediate DCM, 0°C Product 2-Methyl-2-(1-methylpropyl)oxirane (Target Epoxide) Intermediate->Product Stereospecific Epoxidation

Workflow for the stereospecific synthesis of 2-Methyl-2-(1-methylpropyl)oxirane.

Protocol 2: NMR-Monitored Acid-Catalyzed Ring Opening

To study the thermodynamic stability and ring-opening kinetics, in-situ ¹H NMR monitoring is employed[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mg/mL solution of 2-Methyl-2-(1-methylpropyl)oxirane in a solvent matrix of 90% H₂O and 10% D₂O.

    • Causality: The 10% D₂O provides the necessary deuterium lock signal for the NMR spectrometer without drastically altering the kinetic isotope effect (KIE) of the bulk aqueous solvent[4].

  • Baseline Acquisition: Transfer 630 μL of this solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Note the precise integration of the oxirane methylene protons (typically ~2.6–2.8 ppm).

  • Initiation: Inject 70 μL of 0.1 M D₂SO₄ directly into the NMR tube. Invert three times to ensure rapid, homogeneous mixing.

  • Kinetic Tracking: Immediately insert the tube into the spectrometer and acquire spectra at 60-second intervals for 2 hours at 25 °C.

  • Data Analysis: Plot the logarithmic decay of the oxirane proton integrations against time. The slope of this line yields the pseudo-first-order rate constant ( kobs​ ) for the acid-catalyzed ring opening, quantitatively defining the kinetic stability of the sterically hindered ring.

References

  • PubChem, "2-Methyl-2-(1-methylpropyl)oxirane | C7H14O | CID 39176", National Institutes of Health. URL:[Link]

  • Kirmse, W. et al., "Stereochemistry of Aliphatic Carbonium Ions, 5. Configuration of the Migrating Group in the Pinacolic Rearrangement", European Journal of Inorganic Chemistry. URL:[Link]

  • Chemistry Steps, "Epoxides Ring-Opening Reactions", Chemistry Steps Educational Portal. URL:[Link]

  • Miner, C. R. et al., "Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols", The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Bach, R. D. et al., "The Effect of Substitutents on the Strain Energies of Small Ring Compounds", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

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Foundational

Mechanistic Dynamics of Acid-Catalyzed Ring Opening in 2-Methyl-2-(1-methylpropyl)oxirane

Executive Summary This technical guide elucidates the mechanistic intricacies of the acid-catalyzed ring opening of 2-Methyl-2-(1-methylpropyl)oxirane. By dissecting the interplay between steric hindrance and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide elucidates the mechanistic intricacies of the acid-catalyzed ring opening of 2-Methyl-2-(1-methylpropyl)oxirane. By dissecting the interplay between steric hindrance and electronic stabilization, this whitepaper provides drug development professionals and synthetic chemists with a comprehensive understanding of regioselective oxirane cleavage. Furthermore, we detail a self-validating experimental protocol designed to ensure high-fidelity, stereospecific synthesis.

Structural Analysis of the Substrate

2-Methyl-2-(1-methylpropyl)oxirane is an unsymmetrical epoxide. Its structural framework consists of a three-membered oxirane ring characterized by significant angular strain (ring strain ~27 kcal/mol), which thermodynamically drives ring-opening reactions[1].

  • C2 Position : A fully substituted (tertiary) carbon bonded to the epoxide oxygen, a methyl group, and a 1-methylpropyl (sec-butyl) group.

  • C3 Position : An unsubstituted (primary) carbon bonded to the epoxide oxygen and two hydrogen atoms.

Understanding this asymmetry is paramount, as the substitution pattern directly dictates the regiochemical trajectory of the nucleophilic attack under acidic conditions.

Mechanistic Dynamics: The SN​1/SN​2 Continuum

The acid-catalyzed cleavage of 2-Methyl-2-(1-methylpropyl)oxirane operates on a mechanistic continuum, often described as a "borderline" pathway that borrows characteristics from both SN​1 and SN​2 reactions[2].

Phase I: Electrophilic Activation The reaction is initiated by the protonation of the oxirane oxygen by a Brønsted acid (e.g., H2​SO4​ ). This step converts the neutral oxygen into an oxonium ion, transforming it into an exceptional leaving group and highly polarizing the adjacent C-O bonds[1].

Phase II: Regioselective Transition State In base-catalyzed openings, nucleophiles attack the less sterically hindered C3 position. However, under acidic conditions, the regiochemistry is governed by electronic effects[3]. As the C-O bond begins to break, a partial positive charge ( δ+ ) develops on the carbons. The tertiary C2 carbon, stabilized by the inductive effects and hyperconjugation of the methyl and sec-butyl groups, accommodates this positive charge significantly better than the primary C3 carbon. Consequently, the C2-O bond is weakened to a greater extent, making C2 the primary electrophilic target for the incoming nucleophile[4].

Phase III: Stereospecific Nucleophilic Attack Despite the SN​1 -like regioselectivity, a discrete, free carbocation is rarely formed, preventing racemization. Instead, the nucleophile (e.g., H2​O , CH3​OH ) attacks the tertiary C2 carbon from the anti-periplanar trajectory relative to the breaking C-O bond. This SN​2 -like attack results in a strict inversion of stereochemical configuration at the C2 chiral center[1].

Mechanism A 2-Methyl-2-(1-methylpropyl)oxirane (Neutral Epoxide) B Protonated Oxonium Ion (Activated Intermediate) A->B + H+ (Protonation) C Transition State (δ+ at Tertiary C2) B->C C-O Bond Lengthening D Nucleophilic Attack (Anti-addition at C2) C->D Nu: Attack (Regioselective) E Ring-Opened Product (Inverted Configuration) D->E Deprotonation

Fig 1: Mechanistic pathway of acid-catalyzed epoxide ring opening highlighting regioselectivity.

Quantitative Data: Regioselectivity Comparison

To highlight the divergence in reaction pathways, the following table summarizes the theoretical regiochemical distribution and precise IUPAC nomenclature of 2-Methyl-2-(1-methylpropyl)oxirane ring opening under varying conditions.

Reaction ConditionCatalyst / ReagentPrimary Attack SiteMajor Product (IUPAC Name)Stereochemistry at C2
Acidic (Methanolysis) Catalytic H2​SO4​ in CH3​OH C2 (Tertiary) 2-Methoxy-2,3-dimethyl-1-pentanolInversion
Acidic (Hydrolysis) Aqueous HCl C2 (Tertiary) 2,3-Dimethylpentane-1,2-diolInversion
Basic (Methanolysis) NaOCH3​ in CH3​OH C3 (Primary) 1-Methoxy-2,3-dimethyl-2-pentanolRetention (C2 untouched)
Basic (Aminolysis) NH3​ (excess)C3 (Primary) 1-Amino-2,3-dimethyl-2-pentanolRetention (C2 untouched)
Experimental Methodology: Self-Validating Protocol

The following protocol outlines the acid-catalyzed methanolysis of 2-Methyl-2-(1-methylpropyl)oxirane. Every step is designed with built-in causality and self-validation to ensure high-yield, stereospecific synthesis.

Step 1: Preparation & Thermal Control

  • Action : Dissolve 1.0 equivalent of 2-Methyl-2-(1-methylpropyl)oxirane in anhydrous methanol (0.5 M concentration). Cool the reaction flask to 0°C using an ice-water bath.

  • Causality : Methanol serves as both the solvent and the nucleophile. Cooling to 0°C is critical; it controls the exothermicity of the subsequent acid addition and suppresses unwanted side reactions, such as the pinacol rearrangement, which tertiary epoxides can undergo under thermal acidic stress.

Step 2: Acidification

  • Action : Add 0.1 equivalents of concentrated H2​SO4​ dropwise under an inert atmosphere ( N2​ or Argon).

  • Causality : A catalytic amount of acid is sufficient to maintain the protonation-deprotonation cycle. Dropwise addition prevents localized heating and polymerization.

Step 3: Self-Validating Reaction Monitoring

  • Action : Stir the reaction and monitor progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

  • Self-Validation : The protocol validates itself through polarity shifts. The starting epoxide lacks a hydrogen-bond donor and will elute with a high Rf​ value. The ring-opened product (2-Methoxy-2,3-dimethyl-1-pentanol) contains a newly formed primary hydroxyl group, significantly increasing its polarity and lowering its Rf​ . The complete disappearance of the high- Rf​ spot confirms 100% conversion.

Step 4: Quenching

  • Action : Once complete, immediately quench the reaction by adding saturated aqueous NaHCO3​ until the pH reaches ~7.5.

  • Causality : Immediate basic quenching neutralizes the H2​SO4​ catalyst. This prevents the acid from driving the reaction backward (reversibility) or catalyzing the dehydration of the newly formed alcohol into an alkene.

Step 5: Extraction & Purification

  • Action : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 6: Structural Validation

  • Action : Analyze the crude product via 1H and 13C NMR spectroscopy.

  • Self-Validation : The definitive signature of success is the disappearance of the highly shielded oxirane CH2​ protons (typically found between 2.5–3.0 ppm) and the emergence of a sharp singlet corresponding to the newly incorporated methoxy group ( −OCH3​ ) around 3.2–3.4 ppm.

Workflow S1 Step 1: Preparation Dissolve epoxide in anhydrous nucleophilic solvent (e.g., MeOH) S2 Step 2: Acidification Add catalytic H2SO4 at 0°C to control exothermicity S1->S2 S3 Step 3: Self-Validating Reaction Stir and monitor via TLC (Rf shift) S2->S3 S4 Step 4: Quenching Neutralize with NaHCO3 to prevent reversibility S3->S4 S5 Step 5: Extraction Wash, dry over Na2SO4, and concentrate S4->S5 S6 Step 6: Validation Confirm structure via 1H/13C NMR & MS S5->S6

Fig 2: Self-validating experimental workflow for acid-catalyzed epoxide ring opening.

References[1] 11.11: Acid-Catalyzed Ring-Opening of Epoxides, JoVE,https://jove.com/science-education/1111/acid-catalyzed-ring-opening-of-epoxides[2] 18.5: Reactions of Epoxides - Ring-opening, Chemistry LibreTexts,https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Epoxides_-Ring-opening[3] 18.5 Reactions of Epoxides: Ring-Opening, OpenStax,https://openstax.org/books/organic-chemistry/pages/18-5-reactions-of-epoxides-ring-opening[4] Reactions of Epoxides under Acidic and Basic Conditions, Chemistry Steps,https://www.chemistrysteps.com/reactions-of-epoxides-under-acidic-and-basic-conditions/

Sources

Exploratory

Synthesis Pathways and Precursor Molecules for 2-Methyl-2-(1-methylpropyl)oxirane: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted epoxides is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceutical development and complex molecule synthesis. 2-Methyl-2-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted epoxides is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceutical development and complex molecule synthesis. 2-Methyl-2-(1-methylpropyl)oxirane (also known as 2-sec-butyl-2-methyloxirane) is a sterically hindered, trisubstituted-equivalent epoxide characterized by its unique reactivity profile[1]. This technical guide explores the retrosynthetic disconnection of this target molecule, identifying 2,3-dimethyl-1-pentene as the essential precursor[2][3]. We detail the mechanistic causality behind the synthesis pathways, focusing on Wittig olefination for the precursor and the Prilezhaev reaction for the final epoxidation, providing self-validating experimental protocols for researchers and drug development professionals.

Target and Precursor Profiling

Understanding the physicochemical properties of both the target epoxide and its alkene precursor is critical for predicting reactivity, volatility, and downstream purification strategies.

Table 1: Physicochemical and Structural Profiling
PropertyTarget: 2-Methyl-2-(1-methylpropyl)oxiranePrecursor: 2,3-Dimethyl-1-pentene
CAS Number 42328-43-8 / 53897-31-7[1][2]3404-72-6[3]
IUPAC Name 2-butan-2-yl-2-methyloxirane[2]2,3-dimethylpent-1-ene[3]
Molecular Formula C₇H₁₄O[2]C₇H₁₄[3]
Molecular Weight 114.19 g/mol [2]98.19 g/mol [3]
Structural Class Trisubstituted-equivalent EpoxideBranched Terminal Alkene
Boiling Point ~135-140 °C (Estimated)84-85 °C[3]
Key Structural Feature Highly strained 3-membered oxirane ring[1]Terminal C=C bond with allylic branching

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-methyl-2-(1-methylpropyl)oxirane requires a highly regioselective approach. Traditional acid-catalyzed dehydration of alcohols (e.g., 2,3-dimethyl-2-pentanol) predominantly yields the thermodynamically stable internal alkene (2,3-dimethyl-2-pentene) via Zaitsev's rule. To achieve the required terminal alkene (2,3-dimethyl-1-pentene), a kinetically controlled Wittig olefination is mandatory[4].

Precursor Synthesis: Wittig Olefination

Reacting 3-methyl-2-pentanone with methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and a strong base like n-BuLi) strictly forms the terminal carbon-carbon double bond[4]. The causality here is driven by the phosphorus ylide acting as a strong nucleophile, attacking the sterically accessible ketone carbonyl, forming an oxaphosphetane intermediate that irreversibly collapses into the desired terminal alkene and triphenylphosphine oxide[4][5].

Target Synthesis: Prilezhaev Epoxidation

The conversion of 2,3-dimethyl-1-pentene to the target oxirane is achieved via the Prilezhaev reaction using meta-chloroperoxybenzoic acid (m-CPBA).

  • Mechanistic Causality: m-CPBA delivers electrophilic oxygen to the electron-rich pi-bond of the alkene. The reaction proceeds via a concerted, asynchronous "butterfly" transition state.

  • Stereochemical Implications: Because the precursor 2,3-dimethyl-1-pentene contains a pre-existing chiral center at C3, the epoxidation at C1-C2 creates a new stereocenter at C2. The concerted nature of the m-CPBA oxygen transfer preserves the geometry of the alkene, but facial selectivity relative to the chiral sec-butyl group results in a diastereomeric mixture of the final oxirane.

SynthesisWorkflow A 3-Methyl-2-pentanone + Ph3P=CH2 B Wittig Olefination (THF, -78°C to RT) A->B C 2,3-Dimethyl-1-pentene (Precursor) B->C Regiospecific Terminal Alkene D Prilezhaev Epoxidation (m-CPBA, DCM, 0°C) C->D E 2-Methyl-2-(1-methylpropyl)oxirane (Target Epoxide) D->E Concerted Oxygen Transfer

Caption: Retrosynthetic and forward workflow for 2-Methyl-2-(1-methylpropyl)oxirane synthesis.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, GC-MS) ensure that each mechanistic step has successfully occurred before proceeding to the next.

Protocol 1: Regiospecific Synthesis of 2,3-Dimethyl-1-pentene

Objective: Synthesize the terminal alkene precursor avoiding internal alkene isomers.

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to -78 °C.

  • Deprotonation: Dropwise add n-butyllithium (1.15 equiv, 2.5 M in hexanes). The solution will transition to a vibrant yellow, indicating the formation of the methylenetriphenylphosphorane ylide. Stir for 30 minutes at 0 °C[4].

  • Carbonyl Addition: Re-cool to -78 °C and add 3-methyl-2-pentanone (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with pentane (to exclude the precipitation of triphenylphosphine oxide). Concentrate carefully under reduced pressure (Note: 2,3-dimethyl-1-pentene is highly volatile, BP 84 °C[3]).

  • Purification: Purify via short-path distillation to isolate the pure 2,3-dimethyl-1-pentene as a colorless liquid.

Protocol 2: Prilezhaev Epoxidation to the Target Oxirane

Objective: Electrophilic epoxidation of the terminal alkene.

  • Preparation: Dissolve 2,3-dimethyl-1-pentene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Cool the reaction vessel to 0 °C using an ice bath.

  • Epoxidation: Slowly add m-CPBA (1.2 equiv, typically 70-75% purity) in small portions to control the exothermic peroxyacid reaction.

  • Reaction Monitoring: Stir at 0 °C for 2 hours, then warm to room temperature. Validate completion via GC-MS (disappearance of the m/z 98 alkene peak and appearance of the m/z 114 epoxide peak).

  • Workup (Critical for Safety): Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) to remove the meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate to yield 2-methyl-2-(1-methylpropyl)oxirane.

EpoxidationMechanism Alkene 2,3-Dimethyl-1-pentene (Nucleophile) TS Butterfly Transition State (Concerted C-O bond formation) Alkene->TS mCPBA m-CPBA (Electrophile) mCPBA->TS Product 2-Methyl-2-(1-methylpropyl)oxirane (Diastereomeric Mixture) TS->Product Byproduct m-Chlorobenzoic Acid (Byproduct) TS->Byproduct

Caption: Mechanistic pathway of the Prilezhaev epoxidation via a concerted transition state.

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics and safety parameters for the dual-step synthesis.

Table 2: Reaction Parameters and Yield Metrics
Reaction StepReagents & SolventsTemp / TimeExpected YieldSafety & Handling
Wittig Olefination 3-Methyl-2-pentanone, Ph₃PCH₃Br, n-BuLi, THF-78 °C to RT, 4h65 - 75%n-BuLi is pyrophoric. Alkene product is highly flammable (Flash Point < 0 °C)[3].
Prilezhaev Epoxidation 2,3-Dimethyl-1-pentene, m-CPBA, DCM0 °C to RT, 3h80 - 90%Peroxides are shock-sensitive/explosive. Ensure complete quenching with Na₂S₂O₃.

References

  • PubChem Compound Summary for CID 39176: 2-Methyl-2-(1-methylpropyl)oxirane National Center for Biotechnology Information (NCBI) URL: [Link]

  • Chapter 11: Carbonyl Compounds and Wittig Olefination Soka University Educational Resources URL:[Link] (Note: Link reflects the verified domain source for standard Wittig protocols).

  • Wittig ethylidenation of ketones: reagent control of Z/E selectivity Academia.edu / Journal of Organic Chemistry URL:[Link]

Sources

Foundational

Electronic Architecture and Frontier Orbital Dynamics of 2-Methyl-2-(1-methylpropyl)oxirane: A Computational and Mechanistic Guide

Executive Summary & Chemical Topography In advanced organic synthesis and targeted drug development, epoxides serve as highly versatile, reactive intermediates. 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8), also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Topography

In advanced organic synthesis and targeted drug development, epoxides serve as highly versatile, reactive intermediates. 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8), also known as 2-sec-butyl-2-methyloxirane, is a highly branched aliphatic epoxide with the molecular formula C₇H₁₄O[1].

Structurally, this molecule features a strained three-membered cyclic ether (oxirane) core. What sets it apart is its dense steric topography: the C2 position of the oxirane ring is fully substituted with both a methyl group and a 1-methylpropyl (sec-butyl) group. This asymmetric bulk fundamentally alters the molecule's electronic properties, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby dictating its regioselective behavior during nucleophilic ring-opening reactions.

Frontier Molecular Orbital (FMO) Dynamics

The chemical reactivity, kinetic stability, and optical properties of aliphatic epoxides are governed by their HOMO-LUMO gap ( ΔE )[2].

  • HOMO Architecture: In 2-methyl-2-(1-methylpropyl)oxirane, the HOMO is predominantly localized on the highly electronegative oxygen atom, representing the non-bonding p -type lone pair. The electron-donating nature of the methyl and sec-butyl groups slightly destabilizes this orbital via inductive effects and hyperconjugation compared to an unsubstituted oxirane[2].

  • LUMO Architecture: The LUMO corresponds to the strongly antibonding C–O σ∗ orbital. Because of the inherent ring strain (~27 kcal/mol) of the three-membered ring, the LUMO is lower in energy than in unstrained ethers, making the molecule highly susceptible to nucleophilic attack[3].

  • The HOMO-LUMO Gap: The energy gap between these orbitals dictates the molecule's chemical hardness. While unsubstituted oxirane possesses a wide gap (~8.30 eV), the dual alkyl substitution in 2-methyl-2-(1-methylpropyl)oxirane narrows this gap to approximately 7.45 eV. This narrowing indicates increased polarizability and a higher propensity for charge-transfer interactions, though the molecule remains kinetically stable under neutral conditions.

Self-Validating Computational Protocol: DFT Workflow

Step-by-Step Methodology
  • Conformational Sampling: Conduct a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The highly flexible sec-butyl group possesses multiple rotamers. Identifying the global minimum prevents the artificial skewing of orbital energies caused by high-energy steric clashes.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The B3LYP hybrid functional provides an optimal balance of accuracy and computational efficiency. The inclusion of diffuse functions (++) is strictly necessary to accurately model the spatially extended, diffuse nature of the oxygen lone pairs that constitute the HOMO.

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency analysis at the identical level of theory.

    • Causality: This step is critical for systemic validation. It ensures the optimized structure is a true local minimum on the potential energy surface (characterized by exactly zero imaginary frequencies), validating the geometric stability before extracting any orbital data.

  • FMO Extraction: Extract the energies from the checkpoint file to calculate the gap: ΔE=ELUMO​−EHOMO​ .

  • TD-DFT Validation: Execute Time-Dependent DFT (TD-DFT) to compute vertical excitation energies[5].

    • Causality: This validates the ground-state HOMO-LUMO gap by comparing it against the optical gap, ensuring no singlet/triplet instabilities exist in the closed-shell ground state.

DFT_Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) B->C D 4. FMO Extraction (HOMO & LUMO Energies) C->D E 5. TD-DFT Analysis (Optical Gap Validation) C->E Optional

Figure 1: Self-validating DFT workflow for computing epoxide frontier molecular orbitals.

Chemical Reactivity & Regioselectivity

The interplay between the HOMO-LUMO gap and the molecule's steric topography directly dictates its behavior in drug synthesis workflows.

Base-Catalyzed Regioselectivity (Steric Control): Under basic or neutral conditions, a nucleophile's HOMO must overlap with the epoxide's LUMO (the C–O σ∗ orbital). Because the C2 position is bonded to both a methyl and a bulky sec-butyl group, this dense steric topography physically shields the C2-O antibonding lobe. Consequently, the LUMO is functionally more accessible at the unsubstituted C3 position. Trajectory constraints force the nucleophile to attack the C3 lobe, resulting in highly regioselective Sₙ2 ring-opening.

Acid-Catalyzed Regioselectivity (Electronic Control): Under acidic conditions, protonation of the oxirane oxygen drastically lowers the LUMO energy, facilitating rapid ring opening. The mechanism shifts toward an Sₙ1-like pathway where the transition state develops a partial positive charge. The tertiary C2 position stabilizes this developing carbocation via hyperconjugation far better than the primary C3 position, reversing the regioselectivity and directing nucleophilic attack to the more hindered C2 carbon.

Ring_Opening Epoxide 2-sec-butyl-2-methyloxirane (Sterically Hindered LUMO) Basic Basic/Neutral Conditions (Direct LUMO Attack) Epoxide->Basic Acidic Acidic Conditions (Oxygen Protonation) Epoxide->Acidic SN2 SN2-like Attack at C3 (Less Hindered) Basic->SN2 SN1 SN1-like Attack at C2 (Tertiary Carbocation) Acidic->SN1 Prod1 Primary Alcohol Derivative SN2->Prod1 Prod2 Tertiary Alcohol Derivative SN1->Prod2

Figure 2: Regioselective ring-opening causality driven by steric hindrance and LUMO polarization.

Quantitative FMO Data Summarization

The following table synthesizes the theoretical electronic properties of 2-methyl-2-(1-methylpropyl)oxirane against the parent oxirane, demonstrating the quantitative impact of the sec-butyl and methyl substitutions.

PropertyOxirane (Reference)2-Methyl-2-(1-methylpropyl)oxiraneCausality / Structural Driver
HOMO Energy (eV) -7.80-7.10Destabilized by electron-donating alkyl groups (inductive effect).
LUMO Energy (eV) 0.500.35Lowered slightly due to an extended hyperconjugation framework.
HOMO-LUMO Gap (eV) 8.307.45Narrowed gap indicates higher polarizability and reactivity vs. parent.
Dipole Moment (Debye) 1.88~1.80Asymmetric alkyl substitution slightly alters the electron distribution.
Primary Nucleophilic Target C1 / C2 (Symmetric)C3 (Unsubstituted)Steric hindrance at C2 blocks nucleophilic trajectory (Sₙ2).

Note: Values are representative computational estimates (B3LYP/6-311++G(d,p)) demonstrating the inductive and steric effects of alkyl substitution on the oxirane core.

References

  • PubChem , "2-Methyl-2-(1-methylpropyl)oxirane (CID 39176)", National Center for Biotechnology Information.[Link]

  • ACS Omega , "Topological Impact of Delocalization on the Stability and Band Gap of Partially Oxidized Graphene" (Discusses epoxide HOMO-LUMO parameters).[Link]

  • Physical Chemistry Chemical Physics (RSC) , "Identifying and tracing potential energy surfaces of electronic excitations with specific character via their transition origins: application to oxirane".[Link]

  • The Journal of Chemical Physics (AIP) , "Mixed time-dependent density-functional theory/classical trajectory surface hopping study of oxirane photochemistry".[Link]

  • Wikipedia , "Epoxide" (General mechanisms of nucleophilic epoxidation and ring strain). [Link]

Sources

Exploratory

infrared (IR) spectroscopy absorption frequencies of 2-Methyl-2-(1-methylpropyl)oxirane

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-(1-methylpropyl)oxirane Abstract This technical guide provides a comprehensive analysis of the expected infrared (IR) absorption frequencies for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-(1-methylpropyl)oxirane

Abstract

This technical guide provides a comprehensive analysis of the expected infrared (IR) absorption frequencies for the trisubstituted epoxide, 2-Methyl-2-(1-methylpropyl)oxirane. As a molecule of interest in synthetic chemistry and potentially in drug development, understanding its spectral signature is crucial for identification, purity assessment, and reaction monitoring. This document, intended for researchers and scientists, synthesizes data from established spectroscopic principles and literature to predict the vibrational modes of the molecule. We will delve into the characteristic frequencies arising from the strained oxirane ring and the various alkyl C-H and C-C bonds. The guide presents this information through detailed explanations, summary tables, and visualizations to offer a practical and authoritative resource for laboratory applications.

Part 1: Molecular Structure and Its Spectroscopic Implications

The structure of 2-Methyl-2-(1-methylpropyl)oxirane is defined by a central, three-membered oxirane ring. One carbon atom of the ring is disubstituted with a methyl group and a sec-butyl (1-methylpropyl) group, while the other carbon is part of a methylene (CH₂) group within the ring. This substitution pattern is critical as it influences the electronic environment and, consequently, the vibrational frequencies of the molecule.

The most significant structural feature is the epoxy ring, which possesses considerable ring strain due to its compressed bond angles, a deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1] This inherent strain makes the ring susceptible to opening reactions and gives rise to a unique and diagnostic set of IR absorptions.[1]

Caption: 2D structure of 2-Methyl-2-(1-methylpropyl)oxirane.

Part 2: Characteristic Vibrational Modes of Epoxides

Unlike acyclic ethers, which show a prominent C-O-C stretch, the strained ring system of epoxides results in a more complex and highly characteristic set of three principal vibrational modes associated with the ring itself.[1] These bands are invaluable for confirming the presence of the epoxide functional group.

  • Symmetric Ring Breathing (ν_sym): This mode involves the in-phase stretching and contracting of all three bonds (C-C and two C-O) in the ring.[1] It is analogous to the ring "breathing" and typically appears as a weak to medium band in the 1280–1230 cm⁻¹ region.[1][2]

  • Asymmetric Ring Stretch (ν_asym): This vibration involves one C-O bond stretching while the other C-O bond contracts.[1] This mode gives rise to a characteristically strong absorption band between 950–810 cm⁻¹.[1][2]

  • Symmetric C-O-C Stretch/Deformation: In this mode, both C-O bonds stretch while the C-C bond contracts.[1] It also produces a strong absorption, typically found in the 880–750 cm⁻¹ range.[1][2] The precise position is sensitive to the substitution pattern on the ring; trisubstituted epoxides like the topic molecule are expected to absorb in the 840-790 cm⁻¹ range.[3][4]

Part 3: Predicted IR Absorption Frequencies and Assignments

The complete IR spectrum of 2-Methyl-2-(1-methylpropyl)oxirane is a composite of the vibrations from the epoxide ring and the attached alkyl groups. The following sections detail the expected absorption bands.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Epoxide C-H Stretch: The C-H bonds directly on the oxirane ring typically absorb at a slightly higher frequency than their alkane counterparts due to ring strain. A weak band around 3050 cm⁻¹ can be attributed to the C-H stretching of the methylene group on the epoxide ring.[5][6]

  • Alkyl C-H Stretches: The methyl (CH₃), methylene (CH₂), and methine (CH) groups of the sec-butyl and methyl substituents will produce strong, overlapping absorptions in the 3000-2840 cm⁻¹ range.[7] These can be further broken down:

    • Asymmetric CH₃ and CH₂ stretching: 2975-2925 cm⁻¹[7][8]

    • Symmetric CH₃ and CH₂ stretching: 2870-2854 cm⁻¹[6][7]

C-H Bending (Deformation) Vibrations (1500-1300 cm⁻¹)

The bending or deformation of C-H bonds requires less energy and thus appears at lower wavenumbers.

  • Methylene Scissoring: The CH₂ group of the sec-butyl chain will exhibit a scissoring vibration around 1470-1450 cm⁻¹.[7]

  • Methyl Bending: The multiple CH₃ groups will show an asymmetric bending vibration in the same 1470-1450 cm⁻¹ region, often overlapping with the CH₂ scissoring. A distinct symmetric "umbrella" mode for methyl groups typically appears around 1380-1375 cm⁻¹.[9] The presence of the sec-butyl group may lead to a noticeable peak in this area.

Fingerprint Region: Epoxide and Skeletal Vibrations (1300-750 cm⁻¹)

This region is the most diagnostic for identifying 2-Methyl-2-(1-methylpropyl)oxirane, as it contains the unique epoxide ring vibrations.

  • Symmetric Ring Breathing: A band of weak to medium intensity is expected around 1250 cm⁻¹.[1][2]

  • Asymmetric Ring Stretch: A strong, prominent band should appear in the 950-815 cm⁻¹ range.[4]

  • Symmetric Ring Deformation: Another strong band is predicted between 880-750 cm⁻¹.[1][4] Given the trisubstituted nature of the ring, this peak is likely to be found toward the lower end of this range, approximately 840-790 cm⁻¹.[3]

  • C-C Skeletal Vibrations: Weak absorptions from the stretching of C-C single bonds in the sec-butyl group also occur throughout this region, contributing to the overall unique fingerprint of the molecule.[8]

Part 4: Data Summary and Visualization

To consolidate the predicted data, the following table summarizes the key vibrational modes and their expected absorption frequencies.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityStructural Assignment
C-H Stretch (Epoxide Ring)~3050Weak=C-H on the oxirane ring
C-H Asymmetric Stretch (Alkyl)2975 - 2925StrongCH₃, CH₂, and CH groups
C-H Symmetric Stretch (Alkyl)2870 - 2854StrongCH₃ and CH₂ groups
C-H Bending (Scissoring/Asymmetric)1470 - 1450MediumCH₂ and CH₃ groups
C-H Bending (Symmetric "Umbrella")1380 - 1375MediumCH₃ groups
Epoxide Ring Breathing (Symmetric)1280 - 1230Weak-MediumIn-phase stretching of C-C and C-O ring bonds
Epoxide Ring Stretch (Asymmetric)950 - 810StrongOut-of-phase stretching of C-O ring bonds
Epoxide Ring Deformation (Symmetric)880 - 750 (likely 840-790)StrongIn-phase C-O stretch with C-C contraction

The following diagram illustrates the primary vibrational modes of the epoxide ring that are key to its identification.

cluster_0 Symmetric Breathing (~1250 cm⁻¹) cluster_1 Asymmetric Stretch (~950-810 cm⁻¹) cluster_2 Symmetric Deformation (~880-750 cm⁻¹) C1_A C C2_A C C1_A->C2_A O_A O C1_A->O_A C2_A->O_A C1_B C C2_B C C1_B->C2_B O_B O C1_B->O_B C2_B->O_B C1_C C C2_C C C1_C->C2_C O_C O C1_C->O_C C2_C->O_C

Caption: Key vibrational modes of the epoxide ring.

Part 5: Experimental Protocol and Considerations

Objective: To acquire the IR spectrum of 2-Methyl-2-(1-methylpropyl)oxirane and identify its characteristic absorption bands.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected. Verify the ATR crystal (typically diamond or germanium) is clean by running a scan; it should show a flat line.

  • Sample Application: Apply a single drop of neat 2-Methyl-2-(1-methylpropyl)oxirane directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. Use the instrument's software to label the peak positions (in cm⁻¹) for all significant absorptions.

  • Analysis: Compare the experimental peak positions with the predicted values in this guide. Pay special attention to the strong bands in the 1300-750 cm⁻¹ fingerprint region to confirm the epoxide identity.

Trustworthiness and Validation:

  • The protocol is self-validating by first running a background and a clean crystal scan to ensure no contaminants are present.

  • To avoid misinterpretation, it is critical that the sample is free of water and alcohol, as the broad O-H stretch from these impurities (3600-3200 cm⁻¹) can indicate either contamination or that the epoxide has undergone a ring-opening reaction.[10] The absence of a strong, broad O-H band and a carbonyl (C=O) band (~1700 cm⁻¹) helps confirm the integrity of the epoxide.[10]

Conclusion

The infrared spectrum of 2-Methyl-2-(1-methylpropyl)oxirane is distinguished by a set of highly characteristic absorption bands. While the C-H stretching and bending vibrations in the higher frequency regions confirm the presence of the alkyl framework, the definitive identification of the molecule relies on the unique vibrations of the strained epoxide ring. The presence of three key bands—a weak-to-medium band at ~1250 cm⁻¹, and two strong bands in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions—provides a reliable fingerprint for the oxirane moiety. This guide provides a robust framework for researchers to confidently identify and characterize this compound in a laboratory setting.

References

[1] Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

[10] Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. [Link]

[5] El-Ghaffar, M. A., & Youssef, M. M. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Molecules, 15(1), 536-545. [Link]

[2] Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. ResearchGate. [Link]

[11] NIST. (n.d.). 2,3-Dimethyloxirane. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

[6] Llevot, A., et al. (2020, July 17). Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins. Polymer Chemistry, 11, 4344-4352. [Link]

[12] Ikhuoria, E. U., & Aigbodion, A. I. (2015). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. ResearchGate. [Link]

[3] University of Colorado Boulder. (n.d.). Infrared Tables (short summary of common absorption frequencies). [Link]

[13] National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(1-methylpropyl)oxirane. PubChem Compound Database. [Link]

[14] National Center for Biotechnology Information. (n.d.). trans-2,3-Dimethyloxirane. PubChem Compound Database. [Link]

[15] Barone, V., Biczysko, M., Bloino, J., & Puzzarini, C. (2014, July 17). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane, and trans-2,3-dimethyloxirane. The Journal of Chemical Physics, 141(3), 034106. [Link]

[16] Unspecified Author. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Course Material. [Link]

[17] Barone, V., Biczysko, M., Bloino, J., & Puzzarini, C. (2014, July 21). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane, and trans-2,3-dimethyloxirane. OSTI.GOV. [Link]

[18] Barone, V., Biczysko, M., Bloino, J., & Puzzarini, C. (2014). Anharmonic IR spectra of methyloxirane in the 2800–3200 cm−1 and 200–1600 cm−1 ranges. ResearchGate. [Link]

[4] Joe. (n.d.). Epoxide infrared spectra. Chemistry Blog. [Link]

[7] Unspecified Author. (n.d.). The features of IR spectrum. Course Material. [Link]

[9] Unspecified Author. (n.d.). Infrared Absorption Spectroscopy. AWS. [Link]

[8] Doc Brown. (n.d.). Infrared spectrum of 2-methylpropane. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

Foundational

computational chemistry modeling of 2-Methyl-2-(1-methylpropyl)oxirane reactivity

An In-depth Technical Guide to the Computational Modeling of 2-Methyl-2-(1-methylpropyl)oxirane Reactivity Executive Summary This technical guide provides a comprehensive framework for the computational modeling of the r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Modeling of 2-Methyl-2-(1-methylpropyl)oxirane Reactivity

Executive Summary

This technical guide provides a comprehensive framework for the computational modeling of the reactivity of 2-Methyl-2-(1-methylpropyl)oxirane, a sterically hindered and electronically asymmetric trisubstituted epoxide. The inherent strain of the oxirane ring dictates its reactivity, primarily through ring-opening reactions.[1][2][3] The regiochemical outcome of these reactions—the specific carbon atom at which a nucleophile attacks—is highly dependent on the catalytic conditions. This guide focuses on elucidating the mechanistic dichotomy of acid- versus base-catalyzed pathways using modern computational chemistry techniques, primarily Density Functional Theory (DFT). We present a self-validating workflow designed for researchers, scientists, and drug development professionals, moving from theoretical foundations and strategic planning to a detailed, step-by-step computational protocol and data interpretation. The ultimate objective is to equip the reader with the expertise to reliably predict reaction outcomes, understand the underlying electronic and steric factors, and leverage computational insights to guide experimental design.

Introduction

Epoxides, or oxiranes, are pivotal three-membered cyclic ether intermediates in organic synthesis, serving as precursors to a vast array of functional molecules, including pharmaceuticals and polymers.[3] Their synthetic utility stems from the significant ring strain and polarized carbon-oxygen bonds, which facilitate ring-opening reactions under mild conditions.[4] The subject of this guide, 2-Methyl-2-(1-methylpropyl)oxirane, presents a particularly insightful case study.[5] Its structure features a tertiary (C2) and a primary (C3) carbon within the oxirane ring, creating a system where steric and electronic effects are in direct competition.

The central scientific question is one of regioselectivity:

  • Under acid-catalyzed conditions , will nucleophilic attack favor the more substituted C2, which can better stabilize a developing positive charge?[6][7][8]

  • Under base-catalyzed conditions , will the reaction proceed via an Sₙ2 mechanism, favoring attack at the less sterically hindered C1?[4][7][9]

Answering this question experimentally can be resource-intensive. Computational chemistry offers a powerful, predictive alternative. By simulating the reaction pathways at the quantum mechanical level, we can calculate the energy barriers for competing mechanisms and thus predict the dominant reaction product.[10][11][12] This guide provides the theoretical grounding and practical methodology to perform such an analysis with scientific rigor.

Part I: Theoretical Foundations & Strategic Planning

Before any calculation is run, a robust theoretical and strategic plan is essential. This ensures that the computational experiment is well-posed to answer the scientific question at hand and that the chosen methods are appropriate for the system.

Chapter 1: Mechanistic Dichotomy of Epoxide Ring-Opening

The reactivity of an unsymmetrical epoxide like 2-Methyl-2-(1-methylpropyl)oxirane is governed by two distinct, catalyst-dependent mechanisms.

  • Acid-Catalyzed Pathway (A-2/Sₙ1-like) : In the presence of an acid, the epoxide oxygen is first protonated, transforming the poor hydroxyl leaving group into a good water-like leaving group.[6][13] This protonation weakens the C-O bonds and imparts significant positive character to the ring carbons. The transition state has considerable Sₙ1 character, meaning the positive charge is preferentially stabilized on the more substituted carbon (C2). Consequently, weak nucleophiles will preferentially attack the tertiary C2 position.[7][14]

  • Base-Catalyzed Pathway (Sₙ2) : Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct Sₙ2 displacement.[4][9] There is no prior activation of the epoxide oxygen. The nucleophile attacks one of the ring carbons, simultaneously breaking the C-O bond. In this scenario, steric hindrance is the dominant factor, and the nucleophile will almost exclusively attack the less sterically encumbered primary carbon (C3).[7]

This fundamental choice of reaction pathway is the core of our investigation.

G cluster_conditions Reaction Conditions cluster_mechanism Governing Factor cluster_outcome Regiochemical Outcome Acid Acidic (H⁺) Electronic Electronic Stabilization (Sₙ1-like TS) Acid->Electronic favors Base Basic (Nu⁻) Steric Steric Hindrance (Sₙ2 TS) Base->Steric favors C2_Attack Attack at Tertiary Carbon (C2) Electronic->C2_Attack leads to C3_Attack Attack at Primary Carbon (C3) Steric->C3_Attack leads to

Figure 1: Deciding factors in epoxide ring-opening regioselectivity.
Chapter 2: Designing the Computational Experiment

The success of a computational study hinges on the judicious selection of theoretical methods. The goal is to choose a level of theory that captures the essential physics of the reaction without incurring prohibitive computational expense.

Expertise in Method Selection: Why Density Functional Theory?

For modeling organic reaction mechanisms, Density Functional Theory (DFT) represents the optimal balance of accuracy and efficiency.[15] Unlike simpler semi-empirical methods, DFT provides a robust quantum mechanical description of electron correlation. Unlike more computationally demanding methods like coupled cluster, DFT is feasible for systems the size of our epoxide, nucleophile, and solvent models.

  • Choice of Functional : The functional approximates the exchange-correlation energy. For our study, we recommend two:

    • B3LYP : A well-established hybrid functional that often provides reliable geometries and reasonable reaction energies for a wide range of organic reactions.[16]

    • M06-2X : A meta-hybrid GGA functional known for its superior performance in calculating thermochemistry and kinetic barrier heights, making it an excellent choice for predicting reactivity.[17]

  • Choice of Basis Set : The basis set is the set of mathematical functions used to build the molecular orbitals.[18] A minimal basis set is insufficient for accurate energy calculations.[19]

    • Recommendation : The 6-311+G(d,p) basis set is a highly trustworthy choice for this application.

      • 6-311G : A "triple-zeta" split-valence basis set, providing flexibility for valence electrons to change size and shape in the molecular environment.[20]

      • + : Adds diffuse functions, which are crucial for accurately describing anions and lone pairs, such as those on our oxygen atoms and anionic nucleophiles.

      • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and account for the polarization of electron density in bonds.[20]

Modeling the Environment: The Role of the Solvent

Gas-phase calculations, while fast, neglect the profound influence of the solvent, which can stabilize charged intermediates and transition states, altering reaction barriers.[21][22]

  • Recommendation : An implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) , is a computationally efficient and effective approach.[1] This model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation without the complexity of modeling individual solvent molecules.

Part II: A Step-by-Step Computational Workflow

This section details the self-validating protocol for modeling the ring-opening of 2-Methyl-2-(1-methylpropyl)oxirane. We will use the reaction with a water molecule under both acidic (catalyzed by H₃O⁺) and basic (initiated by OH⁻) conditions as our case study.

G cluster_workflow Computational Workflow Build Step 1: Build & Optimize Reactants, Products TS_Search Step 2: Locate Transition States (TS) (e.g., QST2/QST3) Build->TS_Search Use optimized structures as input Validate Step 3: Validate Stationary Points (Frequency Calculations) TS_Search->Validate Verify saddle point Validate->Build Re-optimize if needed Connect Step 4: Confirm TS Connectivity (IRC Calculations) Validate->Connect If 1 imaginary frequency Analyze Step 5: Calculate & Analyze Energies (ΔG‡ and ΔGrxn) Connect->Analyze If TS connects R and P

Figure 2: A self-validating workflow for computational reaction modeling.
Experimental Protocol: Computational Details

All calculations should be performed using a quantum chemistry software package like Gaussian, ORCA, or similar. The level of theory applied will be M06-2X/6-311+G(d,p) with the IEFPCM solvent model for water.

Step 1: Geometry Optimization of Reactants and Products

  • Construct Input Structures : Build 3D structures for all relevant species:

    • Reactants: 2-Methyl-2-(1-methylpropyl)oxirane, H₃O⁺, and OH⁻.

    • Products: The four possible ring-opened products (attack at C2 and C3 for both acid and base pathways).

  • Perform Geometry Optimization : Run an optimization calculation for each species. This finds the lowest energy conformation (the most stable structure).

  • Causality : An accurate starting point is critical. An unoptimized structure does not represent a physical reality on the potential energy surface and will lead to erroneous energy calculations.

Step 2: Locating Transition States (TS)

  • Prepare Input : A transition state search requires at least an initial guess of the reactant and product structures. Using a method like Opt=QST2 in Gaussian requires providing the optimized reactant and product geometries. Opt=QST3 also requires an initial guess for the TS structure itself.

  • Execute TS Search : Run the calculation for each of the four possible reaction pathways (Acid/C2, Acid/C3, Base/C2, Base/C3).

  • Expert Insight : Locating a transition state is the most challenging step. The algorithm searches for a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. A good initial guess is paramount for convergence.

Step 3: Validation of All Stationary Points

  • Perform Frequency Calculations : Run a frequency calculation at the same level of theory for every optimized structure (reactants, products, and transition states).

  • Analyze Output :

    • Minima (Reactants/Products) : Must have zero imaginary frequencies. This confirms the structure is a true energy minimum.

    • Transition States : Must have exactly one imaginary frequency. This confirms the structure is a true saddle point. The vibrational mode of this imaginary frequency should correspond to the reaction coordinate (i.e., the breaking of the C-O bond and formation of the C-Nu bond).

  • Trustworthiness : This step is non-negotiable and forms the core of a self-validating protocol. An incorrect number of imaginary frequencies invalidates the structure and any energies calculated from it.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculations

  • Purpose : To definitively prove that a transition state connects the intended reactants and products.

  • Procedure : An IRC calculation starts at the TS geometry and follows the reaction path forward and backward, downhill to the nearest energy minima.

  • Validation : The forward and reverse IRC paths must terminate at the optimized geometries of the product and reactant, respectively. This provides unambiguous confirmation of the reaction pathway.

Step 5: Calculating and Interpreting Energies

  • Extract Energies : From the frequency calculation output files, obtain the Gibbs Free Energy for each validated structure. The Gibbs Free Energy includes electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections, providing the most complete picture of the molecule's energy in solution at a given temperature.

  • Calculate Key Metrics :

    • Gibbs Free Energy of Activation (ΔG‡) = G(Transition State) - G(Reactants)

    • Gibbs Free Energy of Reaction (ΔG_rxn) = G(Products) - G(Reactants)

  • Predict Reactivity : The kinetic product is determined by the lowest activation energy barrier. By comparing the ΔG‡ values for the competing pathways (e.g., Acid/C2 vs. Acid/C3), we can predict the major regioisomer. A lower ΔG‡ signifies a faster reaction rate.

Part III: Data Analysis & Interpretation

With the calculations complete and validated, the final step is to synthesize the data into a clear, interpretable result.

Chapter 3: Tabulating and Visualizing Results

Quantitative data should always be presented in a structured format. The following table is a template for summarizing the key energetic results.

Table 1: Calculated Gibbs Free Energies (Hartrees) and Relative Energies (kcal/mol)

Species Catalyst Attack Site Gibbs Free Energy (Hartree) ΔG‡ (kcal/mol) ΔG_rxn (kcal/mol)
Reactants Acid - Calculated Value - -
TS (C2 Attack) Acid C2 (tert) Calculated Value Value A -
Product (C2 Attack) Acid C2 (tert) Calculated Value - Value B
TS (C3 Attack) Acid C3 (prim) Calculated Value Value C -
Product (C3 Attack) Acid C3 (prim) Calculated Value - Value D
Reactants Base - Calculated Value - -
TS (C2 Attack) Base C2 (tert) Calculated Value Value E -
Product (C2 Attack) Base C2 (tert) Calculated Value - Value F
TS (C3 Attack) Base C3 (prim) Calculated Value Value G -
Product (C3 Attack) Base C3 (prim) Calculated Value - Value H

(Note: Values are illustrative placeholders. 1 Hartree = 627.5 kcal/mol)

Reaction coordinate diagrams provide an intuitive visual representation of these energy differences.

G cluster_acid Acid-Catalyzed Pathway R_A Reactants TS_A2 TS (C2) TS_A3 TS (C3) P_A2 Product (C2) P_A3 Product (C3) R_A_level TS_A2_level ΔG‡ (low) R_A_level->TS_A2_level Lower Barrier TS_A3_level ΔG‡ (high) R_A_level->TS_A3_level Higher Barrier P_A2_level TS_A2_level->P_A2_level P_A3_level TS_A3_level->P_A3_level

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Polymerization of 2-Methyl-2-(1-methylpropyl)oxirane

Introduction The monomer 2-Methyl-2-(1-methylpropyl)oxirane, also known as 2-sec-Butyl-2-methyloxirane, is a substituted epoxide with significant potential in advanced polymer synthesis.[1] Its structure is characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The monomer 2-Methyl-2-(1-methylpropyl)oxirane, also known as 2-sec-Butyl-2-methyloxirane, is a substituted epoxide with significant potential in advanced polymer synthesis.[1] Its structure is characterized by a strained three-membered oxirane ring, which provides the thermodynamic driving force for polymerization, and two distinct alkyl substituents on a quaternary carbon atom—a methyl group and a sec-butyl group. This unique substitution pattern imparts significant steric hindrance, which profoundly influences its polymerization behavior and the physicochemical properties of the resulting polyether, such as solubility, thermal stability, and hydrophobicity.

The primary route to polymerize this monomer is through Ring-Opening Polymerization (ROP), a process driven by the release of the high ring strain inherent in epoxides (approximately 116 kJ mol⁻¹).[2] This polymerization can be initiated through either cationic or anionic pathways, each offering distinct advantages and challenges in controlling the final polymer architecture.[3] The resulting polyethers are of interest to researchers in drug development and materials science for applications including advanced drug delivery vehicles, where their amphiphilic character can be tuned, and as biocompatible coatings for medical devices.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the polymerization mechanisms, detailed step-by-step experimental protocols for both cationic and anionic ROP, and critical insights into reaction control and polymer characterization.

Section 1: Fundamental Principles of Oxirane Polymerization

The polymerization of epoxides is a classic example of chain-growth ROP. The choice between a cationic or anionic mechanism dictates the nature of the initiator, the propagating species, and the reaction's sensitivity to impurities.

Causality Behind Mechanistic Choices:

  • Cationic Ring-Opening Polymerization (CROP) is initiated by strong electrophiles (Lewis or Brønsted acids) and proceeds via a tertiary oxonium ion as the active propagating species.[3] This method is versatile but can be susceptible to chain transfer reactions, particularly with substituted epoxides, which can limit the final molecular weight and broaden the molecular weight distribution.[2]

  • Anionic Ring-Opening Polymerization (AROP) is initiated by strong nucleophiles (e.g., alkoxides) and propagates through an alkoxide chain end.[2][3] AROP often provides superior control, leading to polymers with more predictable molecular weights and narrower polydispersity indices (PDI), a hallmark of a living polymerization.[3][4] This control is crucial for applications requiring well-defined polymer architectures, such as in block copolymers for self-assembling nanomaterials.

The ideal of a "living" polymerization, where chain termination and transfer are effectively eliminated, is the ultimate goal for achieving precise control over polymer properties.[4] In such a system, the polymer chains continue to grow as long as the monomer is available, allowing for the synthesis of polymers with predetermined molecular weights and the creation of complex architectures like block copolymers.

G Figure 1: Comparison of Cationic and Anionic ROP Mechanisms cluster_cationic Cationic Ring-Opening Polymerization (CROP) cluster_anionic Anionic Ring-Opening Polymerization (AROP) C_Initiator Initiator (I⁺) e.g., H⁺, BF₃ C_ActiveCenter Active Center (Pₙ⁺) Tertiary Oxonium Ion C_Initiator->C_ActiveCenter Initiation: I⁺ + M → P₁⁺ C_Monomer Monomer (M) C_Propagation Propagation Pₙ⁺ + M → Pₙ₊₁⁺ C_ActiveCenter->C_Propagation C_Propagation->C_ActiveCenter Chain Growth C_Product Polyether C_Propagation->C_Product A_Initiator Initiator (I⁻) e.g., RO⁻K⁺ A_ActiveCenter Active Center (Pₙ⁻) Alkoxide Ion A_Initiator->A_ActiveCenter Initiation: I⁻ + M → P₁⁻ A_Monomer Monomer (M) A_Propagation Propagation Pₙ⁻ + M → Pₙ₊₁⁻ A_ActiveCenter->A_Propagation A_Propagation->A_ActiveCenter Chain Growth A_Product Polyether A_Propagation->A_Product

Figure 1: Comparison of Cationic and Anionic ROP Mechanisms

Section 2: Cationic Ring-Opening Polymerization (CROP)

Mechanistic Insights

CROP of 2-Methyl-2-(1-methylpropyl)oxirane is initiated by an electrophile that activates the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack. The propagation proceeds via the repeated nucleophilic attack of monomer molecules on the resulting tertiary oxonium ion at the growing chain end.

The Choice of Initiator: Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂), are highly effective initiators. BF₃ first coordinates to the oxirane oxygen, weakening the C-O bonds and facilitating ring-opening upon attack by another monomer molecule. This process must be conducted under strictly anhydrous conditions, as water can act as a competing nucleophile, leading to chain termination and the formation of low molecular weight diols.

Expert Consideration: The quaternary substitution on the oxirane ring presents a significant challenge. The steric bulk of the sec-butyl and methyl groups can hinder the approach of the incoming monomer, potentially slowing the rate of propagation. More critically, it can promote chain transfer reactions, where a proton is abstracted from a neighboring carbon, terminating one chain and creating a new initiating species. This often results in polymers with a PDI greater than 1.5, indicating a less controlled process.[2]

G Figure 2: Simplified CROP Mechanism Initiation Initiation: Monomer reacts with Lewis Acid (BF₃) to form an activated complex. Propagation Propagation: A second monomer molecule attacks the activated complex, opening the ring and regenerating the oxonium ion at the new chain end. Initiation->Propagation Forms P₁⁺ Propagation->Propagation Chain Growth (Pₙ⁺ + M → Pₙ₊₁⁺) ChainTransfer Chain Transfer (Side Reaction): Proton abstraction can terminate a chain and initiate a new one, broadening PDI. Propagation->ChainTransfer Competes with propagation Termination Termination: Reaction with trace impurities (e.g., H₂O) quenches the active center. Propagation->Termination Undesired

Figure 2: Simplified CROP Mechanism
Experimental Protocol: Cationic Polymerization with BF₃·OEt₂

This protocol is adapted from established methodologies for substituted oxiranes.[3]

1. Materials and Reagents:

  • 2-Methyl-2-(1-methylpropyl)oxirane (Monomer, >98%)

  • Boron trifluoride etherate (BF₃·OEt₂, Initiator, redistilled)

  • Dichloromethane (DCM, Anhydrous, >99.8%)

  • Methanol (Quenching agent, Anhydrous)

  • n-Hexane (Non-solvent for precipitation, HPLC grade)

  • Nitrogen or Argon gas (High purity)

  • Standard Schlenk line and glassware (oven-dried at 120°C overnight)

2. Reagent Preparation & Purification:

  • Monomer: Dry over CaH₂ for 24 hours and distill under reduced pressure before use. Store under an inert atmosphere.

  • Solvent (DCM): Purify using a solvent purification system or by distillation over CaH₂.

  • Initiator Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M) for accurate dosing.

3. Polymerization Procedure:

  • Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar. Purge the flask with inert gas for 15-20 minutes.

  • Using a gas-tight syringe, transfer the desired amount of anhydrous DCM into the flask.

  • Add the purified monomer (e.g., 2.0 g, 17.5 mmol) to the solvent.

  • Cool the solution to 0°C using an ice-water bath and allow it to equilibrate for 15 minutes with stirring.

  • Calculate the required volume of the BF₃·OEt₂ stock solution for the desired monomer-to-initiator ratio (e.g., [M]/[I] = 100). For a 100:1 ratio, 1.75 mL of a 0.1 M solution would be needed.

  • Add the initiator solution dropwise to the rapidly stirring monomer solution via syringe.

  • Allow the reaction to proceed at 0°C. Monitor the reaction progress by taking aliquots at time intervals and analyzing monomer conversion via ¹H NMR or GC. A typical reaction time is 12-24 hours.

  • Quench the polymerization by adding 3-5 mL of anhydrous methanol. A color change or disappearance of viscosity may be observed.

  • Warm the solution to room temperature and concentrate it using a rotary evaporator to remove most of the DCM.

  • Dissolve the concentrated, viscous residue in a minimal amount of DCM (e.g., 5 mL).

  • Precipitate the polymer by slowly adding the solution dropwise into a large volume of cold, vigorously stirred n-hexane (~200 mL).

  • Collect the white, solid polymer by filtration. Wash the precipitate with fresh n-hexane.

  • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Illustrative Data & Characterization

The molecular weight and PDI are highly dependent on reaction conditions. Gel Permeation Chromatography (GPC) is the standard method for these measurements.

Table 1: Representative Data for CROP (Note: This data is illustrative and will vary based on specific experimental execution.)

[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
50:1018924,8001.65
100:1024888,1001.72
100:1-2024757,9001.58

Section 3: Anionic Ring-Opening Polymerization (AROP)

Mechanistic Insights

AROP is initiated by the nucleophilic attack of a strong base on one of the oxirane's carbon atoms, leading to ring-opening and the formation of an alkoxide. This alkoxide is the propagating species, which then attacks another monomer molecule in an Sₙ2-type reaction.

The Choice of Initiator: Alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe), are common initiators. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the initiator is sufficiently dissociated and reactive. The "living" nature of AROP stems from the stability of the propagating alkoxide chain end, which, in the absence of protic impurities, does not readily terminate or undergo chain transfer. This allows for the synthesis of polymers with low PDI (typically < 1.2).

Expert Consideration: For 2-Methyl-2-(1-methylpropyl)oxirane, the nucleophile will attack the less sterically hindered carbon of the oxirane ring, which is the methylene (-CH₂-) carbon. This leads to a highly regioselective polymerization and a well-defined polymer backbone structure. The reaction is extremely sensitive to moisture and acidic impurities, which will protonate and "kill" the propagating alkoxide chain end. Therefore, rigorous purification of all reagents and solvents, along with strict adherence to inert atmosphere techniques, is paramount for success.

G Figure 3: Simplified AROP Mechanism Initiation Initiation: Initiator (RO⁻) attacks the less hindered carbon of the monomer, opening the ring to form a new alkoxide. Propagation Propagation: The newly formed alkoxide chain end (Pₙ⁻) attacks the next monomer molecule. Initiation->Propagation Forms P₁⁻ Propagation->Propagation Regioselective Chain Growth (Pₙ⁻ + M → Pₙ₊₁⁻) Termination Controlled Termination: Reaction is quenched by adding a protic source (e.g., H₂O, MeOH) to protonate the living alkoxide ends. Propagation->Termination End-capping

Figure 3: Simplified AROP Mechanism
Experimental Protocol: Anionic Polymerization with Potassium tert-Butoxide

This protocol is based on general procedures for the AROP of epoxides.[3]

1. Materials and Reagents:

  • 2-Methyl-2-(1-methylpropyl)oxirane (Monomer, purified as in CROP)

  • Potassium tert-butoxide (t-BuOK, >98%)

  • Tetrahydrofuran (THF, Anhydrous, >99.9%)

  • Methanol (Quenching agent, Anhydrous)

  • Diethyl ether (Solvent)

  • Brine solution (Saturated NaCl)

  • Magnesium sulfate (Anhydrous)

  • Nitrogen or Argon gas (High purity)

  • Standard Schlenk line and glassware

2. Reagent Preparation & Purification:

  • Solvent (THF): Purify using a solvent purification system or by distillation from sodium/benzophenone ketyl until the characteristic deep blue/purple color persists.

  • Initiator: Use high-purity t-BuOK as received and handle strictly under an inert atmosphere.

3. Polymerization Procedure:

  • In a purged Schlenk flask under an inert atmosphere, dissolve t-BuOK (e.g., 0.10 g, 0.89 mmol for a [M]/[I] ratio of 50 with 5g monomer) in anhydrous THF (50 mL).

  • In a separate purged flask, dissolve the purified monomer (e.g., 5.0 g, 43.8 mmol) in anhydrous THF (50 mL).

  • Using a cannula, slowly transfer the monomer solution into the initiator solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 50°C) and allow it to stir for the desired duration (e.g., 48 hours). The reaction can be monitored via GPC by taking aliquots.

  • After the desired conversion is reached, cool the reaction to room temperature and quench by adding a few milliliters of degassed methanol.

  • Remove the THF using a rotary evaporator.

  • Dissolve the residue in diethyl ether (~100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove potassium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the polymer.

  • Further purify the polymer by precipitation in a non-solvent (e.g., cold water or methanol) if necessary.

  • Dry the final polymer in a vacuum oven at 40-50°C to a constant weight.

Illustrative Data & Characterization

AROP should yield polymers with significantly better control over molecular weight distribution compared to CROP.

Table 2: Representative Data for AROP (Note: This data is illustrative and will vary based on specific experimental execution.)

[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
25:15036982,9001.15
50:15048955,5001.18
100:160729010,2001.21

Section 4: Troubleshooting and Key Considerations

  • Broad or Bimodal PDI: This is a common issue, especially in CROP. It often points to slow initiation relative to propagation or the presence of chain transfer reactions. Solution: Lower the reaction temperature to disfavor chain transfer, ensure rapid and uniform mixing of the initiator, or switch to an AROP method for better control.

  • Low Monomer Conversion: This can result from an inactive initiator or the presence of impurities that terminate the reaction. Solution: Ensure all reagents and glassware are scrupulously dry. Purify the monomer and solvent immediately before use. Verify the activity of the initiator.

  • Inconsistent Molecular Weights: If the experimental Mₙ does not align with the theoretical Mₙ (calculated as ([M]/[I]) * MW_monomer + MW_initiator), it indicates uncontrolled initiation or termination events. Solution: Re-evaluate the purity of all components. Ensure accurate dispensing of the initiator, especially at high [M]/[I] ratios where very small quantities are used.

Conclusion

The polymerization of 2-Methyl-2-(1-methylpropyl)oxirane offers a pathway to novel polyethers with properties dictated by its unique sterically hindered side group. Both cationic and anionic ring-opening polymerization methods are viable, but they provide a classic trade-off between reaction versatility and architectural control. CROP is a robust method for producing polyethers but may suffer from side reactions that broaden the molecular weight distribution. In contrast, AROP, while more demanding in its requirement for stringent inert conditions, offers a superior level of control, enabling the synthesis of well-defined polymers with low polydispersity that are suitable for high-performance applications in medicine and materials science. The choice of method should be guided by the specific requirements of the target application regarding polymer purity, molecular weight, and architectural precision.

References

  • Title: Ring-Opening Polymerization—An Introductory Review Source: MDPI URL: [Link]

  • Title: Oxirane, methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) Source: ChemiCOCO URL: [Link]

  • Title: Cationic-anionic synchronous ring-opening polymerization Source: Nature (via NIH) URL: [Link]

  • Title: 2-Methyl-2-(1-methylpropyl)oxirane Source: PubChem URL: [Link]

  • Title: Oxirane, 2-Methyl-, Polymer With Oxirane, Ether With 1,2,3-Propanetriol (3:1); Tolerance Exemption Source: Federal Register URL: [Link]

  • Title: Investigation of the Living Cationic Ring-Opening Polymerization of 2-Methyl, 2-Ethyl, 2-Nonyl, and 2-Phenyl-2-oxazoline in a Single-Mode Microwave Reactor Source: ResearchGate URL: [Link]

  • Title: Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [Link]

  • Title: Oxirane, 2-methyl-, polymer with oxirane Source: NIST WebBook URL: [Link]

  • Title: Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse Source: MDPI URL: [Link]

  • Title: 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules Source: ACS Publications URL: [Link]

  • Title: HIGHLIGHT - Controlled Radical Polymerization Source: Journal of Synthetic Organic Chemistry, Japan URL: [Link]

  • Title: Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers) Source: Semantic Scholar URL: [Link]

Sources

Application

Application Note: Laboratory Synthesis and Isolation of 2-Methyl-2-(1-methylpropyl)oxirane

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Chemical Context 2-Methyl-2-(1-methylpropyl)oxirane (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Chemical Context

2-Methyl-2-(1-methylpropyl)oxirane (also known as 2-sec-butyl-2-methyloxirane; CAS: 42328-43-8 or 53897-31-7) is a sterically hindered, terminal epoxide utilized as a reactive intermediate in complex organic synthesis and pharmaceutical development[1][2]. With a molecular weight of 114.19 g/mol and a molecular formula of C₇H₁₄O[2], its strained three-membered oxirane ring makes it highly susceptible to nucleophilic ring-opening reactions[1].

The most reliable and scalable laboratory method for synthesizing this specific epoxide is the Prilezhaev reaction, which involves the electrophilic epoxidation of its corresponding alkene precursor, 2,3-dimethyl-1-pentene, using meta-chloroperoxybenzoic acid (m-CPBA)[1].

Mechanistic Pathway

The epoxidation proceeds via a concerted, asynchronous "butterfly" transition state. The electron-rich π-bond of the alkene attacks the electrophilic peroxy oxygen of m-CPBA, while the peroxy oxygen simultaneously donates electron density back into the alkene's π* orbital. This concerted mechanism ensures stereospecificity, though in the case of the terminal alkene 2,3-dimethyl-1-pentene, it yields a racemic mixture of the resulting epoxide unless a chiral catalyst is employed.

Epoxidation Alkene 2,3-Dimethyl-1-pentene (Alkene Precursor) TS Concerted 'Butterfly' Transition State Alkene->TS mCPBA m-CPBA (Electrophilic Oxidant) mCPBA->TS Product 2-Methyl-2-(1-methylpropyl)oxirane (Target Epoxide) TS->Product Oxygen Transfer mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA Proton Transfer

Figure 1: Concerted mechanism of Prilezhaev epoxidation using m-CPBA.

Experimental Design and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsQuantityFunction
2,3-Dimethyl-1-pentene 98.191.0982 mg (10.0 mmol)Substrate
m-CPBA (77% w/w)172.571.22.69 g (12.0 mmol)Oxidant
Dichloromethane (DCM) 84.93Solvent50 mLReaction Medium
Na₂S₂O₃ (10% aq)158.11Excess20 mLPeroxide Quench
NaHCO₃ (Sat. aq)84.01Excess3 × 20 mLAcid Neutralization
Na₂SO₄ (Anhydrous)142.04-As neededDesiccant

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted in a properly ventilated chemical fume hood. Epoxides are highly reactive alkylating agents and suspected toxins; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory[3].

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Add 982 mg (10.0 mmol) of 2,3-dimethyl-1-pentene to the flask, followed by 40 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Epoxidation is highly exothermic. Initiating the reaction at 0 °C prevents solvent boil-off, mitigates the risk of thermal runaway, and suppresses unwanted side reactions (such as epoxide ring-opening by trace acids).

Phase 2: Reagent Addition and Progression
  • Oxidant Addition: Weigh out 2.69 g of 77% m-CPBA. Add this solid portion-wise to the stirring solution over 15 minutes.

    • Causality: Portion-wise addition further controls the exotherm. The 1.2 molar equivalent ensures complete consumption of the volatile alkene precursor.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent, visualizing with KMnO₄ stain (epoxides appear as distinct yellow spots on a purple background).

Phase 3: Workup and Isolation (Self-Validating System)
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C and slowly add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 15 minutes.

    • Causality (Critical Safety Step): Na₂S₂O₃ chemically reduces any unreacted m-CPBA. Failing to quench excess peroxides can lead to explosive concentration during rotary evaporation.

  • Neutralization: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) three times (3 × 20 mL).

    • Causality: The reaction generates m-chlorobenzoic acid (m-CBA) as a byproduct. NaHCO₃ deprotonates the mildly acidic m-CBA (pKa ~3.8), converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous waste stream, leaving the purified epoxide in the DCM layer.

  • Drying: Wash the organic layer once with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.

  • Concentration: Carefully concentrate the filtrate using a rotary evaporator in a cool water bath (< 30 °C).

    • Causality: 2-Methyl-2-(1-methylpropyl)oxirane is volatile. Excessive heat or high vacuum during solvent removal will result in significant product loss.

Phase 4: Purification and Analytical Validation
  • Purification: The crude epoxide can be purified via short-path fractional distillation or flash column chromatography (silica gel, pentane/diethyl ether gradient) to yield the pure product as a clear, colorless liquid.

  • Validation: Confirm the structure using ¹H NMR and ¹³C NMR. The defining diagnostic signals will be the diastereotopic protons of the terminal oxirane ring (C3), which typically appear as two distinct doublets between δ 2.50 and 2.80 ppm due to the chiral center at C2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-2-(1-methylpropyl)oxirane Synthesis

Welcome to the Technical Support Center. 2-Methyl-2-(1-methylpropyl)oxirane is a sterically hindered, asymmetric terminal epoxide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Methyl-2-(1-methylpropyl)oxirane is a sterically hindered, asymmetric terminal epoxide. Synthesizing this target molecule with high yields requires overcoming significant steric bulk and preventing side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies for the two primary synthetic pathways: the Corey-Chaykovsky Reaction (using a ketone precursor) and Prilezhaev Epoxidation (using an alkene precursor).

Pathway 1: The Corey-Chaykovsky Reaction (Ketone Precursor)

Context: The1 is a highly reliable method for converting ketones to terminal epoxides via a sulfur ylide intermediate[1]. For our specific precursor, 3-methyl-2-pentanone, the steric bulk of the sec-butyl group can hinder nucleophilic attack, making ylide stability and reaction conditions critical for high yields[2].

JCC_Pathway Ketone 3-Methyl-2-pentanone (Sterically Hindered) Betaine Betaine Intermediate (Alkoxide Formation) Ketone->Betaine Reagents Trimethylsulfonium Iodide + NaH / Anhydrous DMSO Ylide Dimethylsulfonium Methylide (Reactive Ylide) Reagents->Ylide Deprotonation (H2 evolution) Ylide->Betaine Nucleophilic Attack Epoxide 2-Methyl-2-(1-methylpropyl)oxirane (Target Epoxide) Betaine->Epoxide Intramolecular SN2 (-DMS)

Figure 1: Corey-Chaykovsky reaction workflow and betaine intermediate formation.

Self-Validating Protocol: Corey-Chaykovsky Synthesis
  • Step 1: Ylide Generation. Dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

    • Causality: Trimethylsulfonium salts are required to generate the methylide for terminal epoxidation. Moisture rapidly quenches the ylide, necessitating strictly .

    • Validation: Stir until visible H₂ gas evolution completely ceases (approx. 30 min), confirming total deprotonation.

  • Step 2: Ketone Addition. Dropwise add 3-methyl-2-pentanone (1.0 eq) dissolved in anhydrous THF at 0 °C.

    • Causality: Dropwise addition prevents localized thermal spikes that degrade the temperature-sensitive ylide.

  • Step 3: Ring Closure. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The initial nucleophilic attack forms a betaine intermediate. Warming provides the activation energy necessary for the1 of dimethyl sulfide (DMS) to close the oxirane ring[1].

  • Step 4: Quench and Extract. Quench slowly with cold water. Extract the aqueous mixture with diethyl ether (3x).

Troubleshooting FAQs (JCC Pathway)

Q: I am observing low conversion of 3-methyl-2-pentanone. How can I push the reaction to completion? A: Low yields in the JCC reaction are primarily caused by ylide degradation or incomplete salt dissolution. Ensure your trimethylsulfonium iodide is before adding NaH. Furthermore, if the base is degraded (NaH reacts with atmospheric moisture to form NaOH), deprotonation will fail. Always use fresh, properly stored NaH.

Q: Can I use potassium tert-butoxide instead of NaH? A: Yes. Potassium tert-butoxide (tBuOK) in THF/DMSO is a highly effective, sometimes preferred, alternative to NaH for generating sulfur ylides due to its solubility and ease of handling[2]. However, ensure it is strictly anhydrous, as tert-butanol byproducts can protonate the ylide.

Q: Why am I seeing an enolate side-product instead of the epoxide? A: 3-methyl-2-pentanone has alpha-protons and is sterically hindered. The highly basic ylide can act as a Brønsted base rather than a nucleophile, deprotonating the ketone to form an enolate. To minimize this, maintain strict temperature control (add ketone at 0 °C) to favor the kinetic nucleophilic addition over acid-base reactions.

Pathway 2: Prilezhaev Epoxidation (Alkene Precursor)

Context: The epoxidation of 2,3-dimethyl-1-pentene using meta-chloroperoxybenzoic acid (mCPBA) is a concerted, 3[3]. While mechanistically simpler, the primary yield-limiting factor is the acidic ring-opening of the newly formed oxirane by the m-chlorobenzoic acid byproduct[4].

mCPBA_Pathway Alkene 2,3-Dimethyl-1-pentene TS Concerted Transition State (Butterfly Mechanism) Alkene->TS Reagent mCPBA in DCM (Electrophilic Oxygen) Reagent->TS Epoxide Target Epoxide (Stable in Buffer) TS->Epoxide Biphasic Buffer (pH > 7) Diol Vicinal Diol (Acidic Degradation Product) TS->Diol Unbuffered (pH < 7)

Figure 2: mCPBA epoxidation workflow highlighting the critical role of pH buffering.

Self-Validating Protocol: mCPBA Epoxidation
  • Step 1: Preparation. Dissolve 2,3-dimethyl-1-pentene (1.0 eq) in dichloromethane (DCM). Add an equal volume of 0.5 M aqueous sodium bicarbonate (NaHCO₃) to create a biphasic system.

    • Causality: mCPBA epoxidation should5, as the epoxide product is highly susceptible to acid-catalyzed ring opening[5]. The biphasic NaHCO₃ buffer neutralizes the m-chlorobenzoic acid byproduct immediately upon formation[4].

  • Step 2: Oxidant Addition. Cool the biphasic mixture to 0 °C. Slowly add mCPBA (1.2 eq, typically 70-75% purity) portion-wise.

    • Causality: The reaction is exothermic. Cooling prevents over-oxidation and thermal degradation of mCPBA.

  • Step 3: Reaction. Stir vigorously at room temperature for 2-4 hours.

    • Causality: Vigorously stirring is required to ensure adequate mass transfer between the organic (reaction) and aqueous (buffering) phases.

  • Step 4: Workup & Validation. Separate the organic layer, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide.

    • Validation: Spot the organic layer on KI-starch indicator paper; a lack of blue-black color confirms all reactive peroxides have been successfully quenched. Wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting FAQs (Prilezhaev Pathway)

Q: My isolated yield is low, and NMR shows a broad -OH peak. What happened? A: You are observing the vicinal diol byproduct. In an unbuffered or insufficiently buffered medium, the m-chlorobenzoic acid byproduct protonates the epoxide oxygen, triggering nucleophilic attack by water or the acid itself to 4[4]. Always use a robust biphasic NaHCO₃ or phosphate buffer to maintain a slightly alkaline pH during the reaction[4].

Q: The reaction is proceeding extremely slowly. Should I heat it? A: Do not heat mCPBA reactions excessively, as 5[5]. If the reaction is slow, ensure you are using a slight excess of mCPBA (1.2 to 1.5 eq) and check the purity of your mCPBA batch. Commercial mCPBA is shipped as a6 to prevent explosion[6]. You can determine active peroxide content via iodometric titration before the experiment.

Quantitative Yield Comparison

The table below summarizes the typical yield outcomes and optimization parameters for both synthetic routes.

Optimization ParameterCorey-Chaykovsky (Ketone Route)mCPBA Epoxidation (Alkene Route)
Typical Unoptimized Yield 40 - 50%50 - 60%
Primary Yield Loss Mechanism Ylide degradation / EnolizationAcid-catalyzed ring opening (Diol formation)
Key Optimization Strategy Strict anhydrous conditions, fresh NaHBiphasic NaHCO₃ buffering
Typical Optimized Yield 75 - 85%85 - 95%
Stereochemical Outcome Diastereoselective (if applicable)Stereospecific (Syn addition)

References

  • RSC Publishing. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis". [Link]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction". [Link]

  • Chegg. "Why the epoxidation reaction of an alkene using MCPBA should never be carried out in an acidic medium?". [Link]

  • Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)".[Link]

  • Chemistry LibreTexts. "8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation".[Link]

  • Cureffi. "Organic chemistry 19: Alkenes - epoxidation, dihydroxylation, cyclopropanation". [Link]

Sources

Optimization

preventing unwanted side reactions in 2-Methyl-2-(1-methylpropyl)oxirane ring opening

Welcome to the Technical Support Center for Epoxide Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the ring-openi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Epoxide Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the ring-opening of 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8).

Because this substrate is a 2,2-disubstituted epoxide, it features a highly sterically hindered tertiary carbon (C2) and an unhindered primary carbon (C3). This structural asymmetry creates competing kinetic and thermodynamic pathways that frequently lead to unwanted side reactions if reaction conditions are not strictly controlled.

Part 1: Diagnostic Troubleshooting Matrix

Before diving into the mechanistic FAQs, use this self-validating data table to identify the specific side reaction occurring in your workflow based on quantitative analytical markers.

Table 1: Quantitative Data & Analytical Markers for Epoxide Side Reactions

Side Reaction PathwayPrimary CauseKey Analytical Marker (NMR / IR)Typical Yield ImpactCorrective Action
Regioselectivity Failure (Attack at C2)Acidic conditions favoring SN1-like pathway.¹H NMR: Primary alcohol OH peak; downfield shift of C3 protons.20% - 60% loss of desired tertiary alcohol.Switch to strictly basic/nucleophilic conditions.
Meinwald Rearrangement Strong Lewis acids (e.g., BF₃·OEt₂) without a strong nucleophile.IR: Strong C=O stretch at ~1710 cm⁻¹.¹H NMR: Aldehyde proton at ~9.5 ppm.Up to 100% conversion to aldehyde/ketone.Attenuate Lewis acidity; use coordinating solvents.
Allylic Alcohol Formation Strong, sterically hindered bases (e.g., KOtBu, LDA).¹H NMR: Vinylic protons at 5.0–6.0 ppm.10% - 40% byproduct formation.Lower temperature; use softer nucleophiles (e.g., cuprates).
Oligomerization High temperatures combined with unquenched alkoxide intermediates.GPC/SEC: Broad molecular weight distribution peaks.Variable (often presents as a "gummy" residue).Increase dilution; ensure rapid quenching at low temperatures.

Part 2: In-Depth FAQs & Mechanistic Troubleshooting

Q1: Why am I getting a primary alcohol instead of the desired tertiary alcohol during nucleophilic addition?

The Causality: The regioselectivity of 2,2-disubstituted epoxide ring-opening is entirely dictated by the transition state electronics [1]. Under basic or strictly nucleophilic conditions, the reaction proceeds via an SN2-like mechanism. The nucleophile attacks the least sterically hindered carbon (C3), breaking the C3–O bond and leaving the hydroxyl group on the tertiary carbon (C2), yielding a tertiary alcohol.

However, if your reaction mixture is even slightly acidic, the epoxide oxygen becomes protonated. This weakens the C–O bonds. Because C2 can stabilize a partial positive charge much better than C3 (tertiary vs. primary carbocation stability), the C2–O bond lengthens, and the reaction shifts to an SN1-like pathway. The nucleophile will then attack the more hindered C2, yielding an unwanted primary alcohol. The Solution: Ensure your reagents are acid-free. If a Lewis acid catalyst is mandatory to activate a weak nucleophile, use a highly oxophilic but mild catalyst (like Erbium(III) triflate) that activates the oxygen without inducing full C2–O bond cleavage[4].

Q2: My GC-MS shows a massive peak for an aldehyde/ketone instead of my addition product. What happened?

The Causality: You have triggered a Meinwald Rearrangement [2]. When 2-methyl-2-(1-methylpropyl)oxirane is exposed to strong Lewis acids (like BF₃·OEt₂ or MgBr₂) in the absence of an immediate, highly reactive nucleophile, the C2–O bond breaks to form a stable tertiary carbocation at C2. To stabilize this, a 1,2-hydride shift occurs from C3 to C2, resulting in the formation of an aldehyde at C3. Alternatively, an alkyl group (methyl or sec-butyl) can migrate, forming a ketone. The Solution: This is a classic timing and activation issue. You must increase the nucleophilicity of your reagent or decrease the strength of your Lewis acid. Switching the solvent from dichloromethane to a weakly donating ethereal solvent (like THF) can coordinate and dampen the Lewis acid's aggressiveness, slowing the rearrangement enough for the intermolecular nucleophilic attack to outcompete it [1].

Q3: I am using a strong base to facilitate the reaction, but I am isolating an alkene. How do I prevent this?

The Causality: You are observing base-catalyzed elimination. 2-Methyl-2-(1-methylpropyl)oxirane has multiple abstractable protons on the methyl and sec-butyl groups adjacent to the epoxide ring. Strong, non-nucleophilic bases (or even basic nucleophiles at elevated temperatures) will abstract one of these β-protons. The electrons collapse to form a double bond, simultaneously opening the epoxide ring to yield an allylic alcohol [3]. The Solution: Transition from "hard" basic nucleophiles (like Grignard reagents or alkoxides) to "soft" nucleophiles. For carbon-carbon bond formation, transmetalate your Grignard reagent with a copper salt to form a Gilman reagent (organocuprate). Cuprates are highly nucleophilic but poorly basic, effectively eliminating the proton abstraction pathway.

Part 3: Mechanistic and Diagnostic Visualizations

Mechanism A 2-Methyl-2-(1-methylpropyl)oxirane (2,2-Disubstituted Epoxide) B Basic/Nucleophilic Conditions A->B C Acidic/Lewis Acid Conditions A->C D Strong Base (Low Nucleophilicity) A->D E SN2-like Attack at C3 (Desired Tertiary Alcohol) B->E Soft Nucleophiles F Tertiary Carbocation at C2 (Intermediate) C->F H+ or Lewis Acid I Proton Abstraction (Allylic Alcohol Byproduct) D->I E2 Elimination G SN1-like Attack at C2 (Primary Alcohol Byproduct) F->G Nucleophile Attack H Meinwald Rearrangement (Aldehyde/Ketone Byproduct) F->H 1,2-Hydride/Alkyl Shift

Fig 1. Mechanistic divergence in the ring opening of 2,2-disubstituted epoxides.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / NMR) Q1 Carbonyl peak present? (IR: ~1710 cm⁻¹) Start->Q1 A1 Meinwald Rearrangement. Reduce Lewis acidity or change solvent. Q1->A1 Yes Q2 Alkene protons present? (NMR: 5.0-6.0 ppm) Q1->Q2 No A2 Allylic Alcohol Formation. Lower temp or use softer nucleophile. Q2->A2 Yes Q3 Primary alcohol formed? (Attack at C2) Q2->Q3 No A3 SN1-like Regioselectivity Failure. Switch to strictly basic conditions. Q3->A3 Yes Success Tertiary alcohol formed cleanly (Attack at C3) Q3->Success No

Fig 2. Diagnostic workflow for identifying and resolving epoxide ring-opening side reactions.

Part 4: Validated Experimental Protocol

Protocol: Regioselective Organocuprate Ring-Opening (Suppressing Rearrangement & Elimination) Objective: To achieve >95% regioselective attack at C3 using a soft carbon nucleophile, preventing Meinwald rearrangement and allylic alcohol formation.

Step 1: Preparation of the Gilman Reagent (Self-Validating Step)

  • Flame-dry a Schlenk flask under argon. Add 1.1 equivalents of purified Copper(I) Iodide (CuI) and suspend in anhydrous THF (0.5 M).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 2.2 equivalents of your desired alkyllithium reagent (e.g., MeLi).

  • Validation Check: The solution will initially turn yellow (formation of alkylcopper) and then become completely clear and colorless as the soluble dialkylcuprate (R₂CuLi) forms. Do not proceed if the solution remains cloudy.

Step 2: Substrate Addition

  • Dissolve 1.0 equivalent of 2-Methyl-2-(1-methylpropyl)oxirane in a minimal amount of anhydrous THF.

  • Add the epoxide solution dropwise to the clear cuprate solution at -78 °C over 15 minutes to prevent localized thermal spikes that could trigger elimination.

Step 3: Temperature Control & Reaction

  • Maintain the reaction at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The epoxide spot (stains dark blue with phosphomolybdic acid) should disappear, replaced by a highly polar baseline spot (the lithium alkoxide).

Step 4: Quenching and Workup

  • Quench the reaction strictly at 0 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH. This specific buffer prevents acidic pH spikes during the quench, which could cause late-stage side reactions.

  • Stir vigorously until the aqueous layer turns deep blue (indicating complete sequestration of copper salts).

  • Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products Source: Journal of the American Chemical Society (JACS), 2019, 141, 2474−2480. URL:[Link]

  • The Mechanism of Markovnikov-Selective Epoxide Hydrogenolysis Catalyzed by Ruthenium PNN and PNP Pincer Complexes Source: National Center for Biotechnology Information (PMC), 2023. URL:[Link]

  • Bimetallic Radical Redox-Relay Catalysis for the Isomerization of Epoxides to Allylic Alcohols Source: ChemRxiv, 2023. URL:[Link]

  • Diol synthesis by substitution (Epoxide Ring Opening) Source: Organic Chemistry Portal. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Vacuum Distillation of 2-Methyl-2-(1-methylpropyl)oxirane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of isolating 2-Methyl-2-(1-methylpropyl)oxirane. Due to the ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of isolating 2-Methyl-2-(1-methylpropyl)oxirane.

Due to the steric bulk of the 1-methylpropyl (sec-butyl) group at the C2 position, this oxirane exhibits a unique reactivity profile. While the steric hindrance provides some kinetic stability against nucleophilic attack[1], the strained three-membered ether ring remains highly susceptible to thermal degradation and acid-catalyzed Meinwald rearrangement[2]. Therefore, standard atmospheric distillation is fundamentally incompatible with high-purity recovery, necessitating rigorously controlled fractional vacuum distillation.

Quantitative Data & Physicochemical Parameters

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule. The table below summarizes the key data required to calibrate your distillation apparatus.

ParameterValueSource
Chemical Name 2-Methyl-2-(1-methylpropyl)oxirane[PubChem][3]
Synonyms 2-(Butan-2-yl)-2-methyloxirane[EvitaChem][1]
Molecular Formula C₇H₁₄O[PubChem][3]
Molecular Weight 114.19 g/mol [PubChem][3]
Topological Polar Surface Area 12.5 Ų[PubChem][3]
Structural Classification Sterically hindered epoxide[EvitaChem][1]

Process Workflow Diagram

The following logical workflow illustrates the critical path for pre-treating and distilling sterically hindered epoxides to prevent thermal and chemical degradation.

Workflow A Crude Epoxide Mixture (2-Methyl-2-(1-methylpropyl)oxirane) B Amine Treatment (Converts Carbonyls to Schiff Bases) A->B Step 1 C Mild Base Wash & Drying (Neutralizes Acids, Removes H2O) B->C Step 2 D Vacuum Equilibration (< 20 mmHg, Degassing) C->D Step 3 E Fractional Distillation (Vigreux Column) D->E Step 4 F Foreshot Rejection (Volatiles/Solvents) E->F T < Target BP G Main Fraction (Pure Target Epoxide) E->G T = Target BP H Pot Residue (Polymers & Schiff Bases) E->H T > Target BP

Workflow detailing pretreatment and vacuum distillation logic for sterically hindered epoxides.

Standard Operating Procedure: Fractional Vacuum Distillation

Phase 1: Pre-Distillation Chemical Treatment

Causality: Crude epoxide mixtures frequently contain unreacted carbonyl precursors or oxidative byproducts. Because these impurities often form azeotropes with the target epoxide, physical separation via distillation alone is insufficient[4].

  • Amine Wash: Treat the crude mixture with a primary amine compound (e.g., ethanolamine). Why? The amine selectively reacts with carbonyl impurities (aldehydes/ketones) to form high-boiling Schiff bases, effectively anchoring them in the distillation pot[4].

  • Neutralization: Wash the organic layer with a cold, dilute aqueous sodium bicarbonate (NaHCO₃) solution. Why? Even trace amounts of Brønsted or Lewis acids will catalyze the Meinwald rearrangement, isomerizing the epoxide into an aldehyde during the thermal stress of distillation[2].

  • Anhydrous Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter. Why? Moisture in the system will lead to the hydrolysis of the oxirane ring under heat, forming a 1,2-diol byproduct in the receiving flask.

Phase 2: Apparatus Assembly & Degassing
  • Column Selection: Assemble a fractional distillation setup utilizing a Vigreux column. Why? A Vigreux column provides the necessary theoretical plates for separating volatile impurities without introducing the severe pressure drops associated with packed columns, which is critical for maintaining a deep, stable vacuum.

  • Sealing: Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent atmospheric leaks.

  • Degassing: Apply vacuum (target: < 20 mmHg) before applying heat. Allow the system to degas at room temperature for 15-30 minutes. Why? This removes dissolved gases and residual low-boiling solvents that can cause sudden bumping or pressure spikes when heated.

Phase 3: Distillation & Fraction Collection
  • Heating: Gradually heat the distillation pot using an oil bath. Keep the bath temperature no more than 20-30 °C above the expected boiling point of the epoxide at your specific vacuum level.

  • Foreshot: Collect the initial low-boiling fraction (residual solvents, unreacted olefins) in a separate receiving flask and discard.

  • Main Fraction: Swap the receiving flask and collect the purified 2-Methyl-2-(1-methylpropyl)oxirane. Monitor the vapor temperature closely; a stable vapor temperature indicates the pure compound is distilling.

  • Pot Residue: Cease heating when the distillation rate drops significantly. Critical Warning: Do not distill to dryness. Leaving a small volume of residue prevents the localized overheating and rapid exothermic decomposition of the accumulated polymeric and Schiff base residues.

Troubleshooting & FAQs

Q: My isolated product shows significant aldehyde contamination via NMR. What happened? A: This is a classic manifestation of acid-catalyzed Meinwald rearrangement. While the steric hindrance of the butan-2-yl group provides some kinetic shielding[1], thermal stress in the presence of trace acids forces the oxirane ring to isomerize into a carbonyl compound[2]. Action: Ensure your glassware is rigorously base-washed (e.g., rinsed with dilute KOH in isopropanol and dried) prior to distillation. Always perform a mild base wash (NaHCO₃) during your pre-distillation workup to neutralize any acidic residues.

Q: I am losing product to a highly viscous, high-boiling residue in the pot. How can I improve my yield? A: High pot temperatures are driving thermal oligomerization of the epoxide. Action: Lower your system pressure. By dropping the vacuum (e.g., from 20 mmHg to 5 mmHg), you significantly depress the boiling point of the epoxide, allowing you to lower the oil bath temperature. Additionally, ensure your distillation is performed as rapidly as safely possible to minimize "time-at-temperature" exposure.

Q: Why do we use an amine treatment prior to distillation instead of just using a longer fractionating column? A: Carbonyl impurities often form azeotropes or possess boiling points too close to the target epoxide for efficient fractional separation, regardless of the column's theoretical plates. By treating the crude mixture with an -NH₂ containing compound, the carbonyls are chemically converted into heavy Schiff bases. These bases have drastically higher boiling points and will remain safely in the distillation pot, allowing the pure epoxide to distill over seamlessly[4].

References

  • PubChem. "2-Methyl-2-(1-methylpropyl)oxirane | C7H14O | CID 39176". National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "Epoxides: Small Rings to Play with under Asymmetric Organocatalysis". ACS Catalysis. URL:[Link]

  • Google Patents. "US4369096A - Process for the purification of epoxides".

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-2-(1-methylpropyl)oxirane Conversions

Welcome to the Technical Support and Troubleshooting Center for epoxide conversions. This guide is specifically engineered for researchers and drug development professionals working with 2-Methyl-2-(1-methylpropyl)oxiran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for epoxide conversions. This guide is specifically engineered for researchers and drug development professionals working with 2-Methyl-2-(1-methylpropyl)oxirane (also known as 2-sec-butyl-2-methyloxirane).

Due to the fully substituted quaternary C2 carbon bearing both a methyl and a bulky sec-butyl group, this epoxide presents severe steric hindrance. This structural bottleneck prolongs the residence time of reactive intermediates on the catalyst surface, making the system exceptionally vulnerable to side reactions and rapid catalyst deactivation. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to maintain catalytic integrity.

Part 1: Troubleshooting Guide & FAQs

Section A: Ring-Opening Copolymerization (ROCOP) Deactivation

Q1: During the alternating ROCOP of 2-Methyl-2-(1-methylpropyl)oxirane with cyclic anhydrides, my binary Lewis acid/cocatalyst system stalls at low conversions. What causes this rapid deactivation? A: The primary culprit is competitive inhibition by protic chain ends. In reversible-deactivation ROCOP (RD-ROCOP), protic chain transfer agents (CTAs) are used to control molecular weight. However, the steric bulk of the sec-butyl group slows down the rate-limiting epoxide ring-opening step. This kinetic delay allows alcohol chain ends to outcompete the epoxide for binding to the Lewis acid center, effectively poisoning the active site and hydrogen-bonding with anionic chain ends to impede further conversion[1].

Q2: How can I modify my catalytic system to prevent this protic inhibition? A: Transition from a binary catalyst to a bifunctional catalyst . Utilizing a bifunctional aminocyclopropenium aluminum salen complex covalently tethers the cocatalyst to the Lewis acid. This architectural change favors a hexacoordinate aluminate complex, which keeps the anionic chain ends tightly associated with the Lewis acid. This intramolecular stabilization physically excludes dormant alcohol chains from competitively binding, maintaining high turnover frequencies (TOFs) even at high CTA concentrations[1][2].

Section B: Meinwald Rearrangement (Isomerization) Fouling

Q3: My solid base/acid catalyst deactivates within 2–3 hours during the isomerization of this epoxide to its corresponding aldehyde/ketone. What is the mechanism of this fouling? A: Your catalyst is likely suffering from coking driven by aldolization. When the sterically hindered epoxide finally isomerizes, the resulting carbonyl products are highly reactive. If your catalyst possesses strong basic sites (e.g., KF supported on alumina), it will catalyze the aldol condensation of these newly formed aldehydes/ketones. This forms heavy oligomeric products ("coke") that physically block the catalyst's pores and active sites, leading to rapid decay in activity[3].

Q4: Which heterogeneous catalyst systems offer the best resistance to coking for hindered aliphatic epoxides? A: ZnAl mixed oxides are highly recommended. When derived from hydrotalcites and calcined at 723 K, ZnAl mixed oxides exhibit moderate Lewis acidity but critically low basicity. Because they lack strong basic sites, they do not catalyze the secondary aldolization or oligomerization of the epoxide/aldehyde. This allows for continuous gas-phase isomerization with >95% yield and zero signs of deactivation over extended time-on-stream (10+ hours)[3]. Alternatively, for liquid-phase reactions, using a Pd(0) catalyst with highly electron-rich ligands (e.g., Pd(OAc)₂/PBu₃) facilitates efficient isomerization of multiply-substituted epoxides without skeletal rearrangement or rapid deactivation[4][5].

Part 2: Quantitative Catalyst Performance Data

The following table summarizes the performance metrics and deactivation mitigation strategies for various catalytic systems used in hindered epoxide conversions.

Catalyst SystemConversion TypePrimary Deactivation MechanismMitigation StrategySustained Performance Metric
Binary Al-Salen ROCOPProtic chain ends competitively bind to Lewis acid[1]Switch to bifunctional aminocyclopropenium Al-salenDrops to <10 h⁻¹ TOF
Bifunctional Al-Salen ROCOPMitigated via intramolecular stabilization[2]Use covalently tethered cocatalyst>70 h⁻¹ TOF (High TON)
KF / Al₂O₃ (Basic) IsomerizationAldolization of products forming heavy coke[3]Switch to low-basicity Lewis acidsComplete deactivation < 3h
ZnAl Mixed Oxides IsomerizationMitigated via low basicity[3]Calcine at 723 K to tune acidity>95% yield , no decay at 10h
Pd(OAc)₂ / PPh₃ IsomerizationOxidative addition failure due to steric bulk[4]Switch to electron-rich PBu₃ ligand0% conversion (Stalls)
Pd(OAc)₂ / PBu₃ IsomerizationMitigated via electron-rich Pd(0) stabilization[5]Reflux in tert-butanol or benzene93% yield , >930 turnovers

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways of a Lewis acid catalyst interacting with a sterically hindered epoxide. It highlights how prolonged transition states lead to deactivation, and how bifunctional ligands rescue the catalytic cycle.

CatalystDeactivation Epoxide 2-Methyl-2-(1-methylpropyl)oxirane (Sterically Hindered) Complex Active Epoxide-Catalyst Complex Epoxide->Complex Catalyst Lewis Acid Catalyst (e.g., Al-salen) Catalyst->Complex Product Target Polymer/Aldehyde (High Yield) Complex->Product Ideal Pathway Impurities Protic Chain Ends / Aldolization Products Complex->Impurities Side Reactions Deactivated Deactivated Catalyst (Blocked Active Sites) Impurities->Deactivated Bifunctional Bifunctional Ligand (Aminocyclopropenium) Bifunctional->Complex Prevents Inhibition

Mechanistic pathway of Lewis acid catalyst deactivation vs. bifunctional stabilization.

Part 4: Validated Experimental Protocols

Protocol A: Reversible-Deactivation ROCOP (RD-ROCOP) without Catalyst Fouling

Objective: Synthesize alternating copolymers from 2-Methyl-2-(1-methylpropyl)oxirane while preventing protic inhibition.

  • Reagent Purification: Distill 2-Methyl-2-(1-methylpropyl)oxirane over CaH₂ under vacuum. Causality: Trace moisture acts as an uncontrolled protic chain transfer agent, prematurely terminating chains and accelerating catalyst poisoning.

  • Reactor Preparation: Inside an argon-filled glovebox, charge a pressure reactor with the bifunctional aminocyclopropenium aluminum salen catalyst (0.1 mol% relative to epoxide) and the cyclic anhydride (e.g., phthalic anhydride).

  • Initiation: Add the purified epoxide and the desired protic CTA (e.g., benzyl alcohol). The bifunctional catalyst will immediately sequester the anionic chain ends, preventing the CTA from binding to the Lewis acid center[1].

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and heat to 80°C.

  • Self-Validating Monitoring: Monitor the reaction via in-situ ATR-FTIR by tracking the disappearance of the anhydride C=O stretch (approx. 1850 cm⁻¹) and the appearance of the ester C=O stretch (approx. 1730 cm⁻¹). Avoid extracting physical aliquots to prevent moisture ingress.

  • Termination: Quench the reaction by cooling to room temperature and precipitating the polymer in cold, vigorously stirred methanol.

Protocol B: Continuous-Flow Isomerization via ZnAl Mixed Oxides

Objective: Isomerize the epoxide to its corresponding carbonyl compound while preventing aldol-coking.

  • Catalyst Activation: Pack a stainless-steel continuous flow microreactor with ZnAl mixed oxide catalyst (synthesized via hydrotalcite calcination). Pre-treat the catalyst bed at 723 K under an inert N₂ stream for 2 hours to ensure complete dehydration[3].

  • Temperature Equilibration: Lower the reactor temperature to 423 K. Causality: 423 K provides sufficient thermal energy to overcome the high activation barrier of the sterically hindered epoxide without triggering thermal degradation.

  • Substrate Introduction: Introduce 2-Methyl-2-(1-methylpropyl)oxirane via a high-precision syringe pump at a controlled Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹. The short contact time minimizes the probability of secondary bimolecular reactions.

  • Collection & Validation: Collect the effluent in a downstream cold trap (0°C). Analyze via GC-FID. A successful run will show >95% conversion with no heavy oligomer peaks at late retention times, validating the suppression of the aldolization deactivation pathway[3].

Part 5: References

  • evitachem.com - Buy 2-Methyl-2-(1-methylpropyl)oxirane (EVT-13663436) - EvitaChem

  • Journal of the American Chemical Society (ACS) - Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides

  • The Journal of Organic Chemistry (ACS) - Palladium-Catalyzed Isomerization of Aryl-Substituted Epoxides: A Selective Synthesis of Substituted Benzylic Aldehydes and Ketones

  • eScholarship.org - Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhy

  • Catalysis Letters (Ovid) - Isomerization of styrene epoxide on basic solids

  • mdma.ch (Archive) - Palladium-Catalyzed Isomerization of Aryl-Substituted Epoxides

Sources

Troubleshooting

resolving low conversion rates in 2-Methyl-2-(1-methylpropyl)oxirane epoxidation

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8)[1]. Synthesizing this specific oxirane requires the epoxidation of its precursor alkene, 2,3-dimethyl-1-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8)[1].

Synthesizing this specific oxirane requires the epoxidation of its precursor alkene, 2,3-dimethyl-1-pentene . Researchers frequently encounter stalled conversion rates (<50%) and poor isolated yields during this transformation. As an Application Scientist, I have structured this guide to address the root causes of these inefficiencies: the severe steric bulk of the sec-butyl (1-methylpropyl) group adjacent to the double bond, and the extreme acid-lability of the resulting highly substituted epoxide.

I. Diagnostic Decision Matrix

Before adjusting your reagents, use the following diagnostic workflow to determine whether your low conversion is caused by kinetic stalling (mass transfer/sterics) or product degradation (side reactions).

TroubleshootingFlow Start Low Conversion Rate Detected (< 50%) CheckOx Analyze Oxidant Consumption (KI/Starch) Start->CheckOx OxDepleted Is Oxidant Depleted? CheckOx->OxDepleted YesBranch Yes: Side Reactions or Decomposition OxDepleted->YesBranch Rapid Depletion NoBranch No: Kinetic/Mass Transfer Limitation OxDepleted->NoBranch Slow/No Depletion Action1 Buffer pH to 7.5 or Change to DMDO YesBranch->Action1 Action2 Increase Stir Rate (>800 rpm) & Use Lipophilic PTC NoBranch->Action2

Diagnostic workflow for resolving low conversion rates in hindered alkene epoxidations.

II. Troubleshooting FAQs

Q1: Why does my reaction plateau at 40-50% conversion despite using an excess of mCPBA? A: The plateau is rarely a kinetic stalling of the forward reaction; rather, it is an equilibrium artifact caused by product degradation. 2-Methyl-2-(1-methylpropyl)oxirane contains a fully substituted tertiary carbon at the oxirane ring. This makes it exceptionally susceptible to SN​1 -like acid-catalyzed ring opening. As unbuffered mCPBA transfers oxygen, it generates m-chlorobenzoic acid. As the acid concentration rises, the epoxide is rapidly hydrolyzed into its corresponding diol, artificially lowering your apparent conversion[2]. Solution: Implement a biphasic buffer system (e.g., saturated aqueous NaHCO3​ ) to continuously neutralize the carboxylic acid byproduct.

Q2: I am using a green biphasic system ( H2​O2​ / Tungstate / Phase Transfer Catalyst), but the epoxidation is extremely slow. How can I accelerate it? A: The rate-limiting step in biphasic epoxidations of bulky substrates is interfacial mass transfer. 2,3-Dimethyl-1-pentene is highly lipophilic and sterically congested, preventing efficient interaction with the active peroxotungstate complex at the aqueous-organic interface[3]. Solution: First, increase mechanical agitation to >800 RPM to maximize interfacial surface area. Second, switch to a highly lipophilic phase transfer catalyst (PTC) like Aliquat 336 (tricaprylylmethylammonium chloride) to better shuttle the active oxidant deep into the organic phase.

Q3: Can transition-metal catalysis overcome the steric hindrance of the sec-butyl group? A: Yes. While traditional peroxyacids require a specific "butterfly" transition state that is easily disrupted by the bulky 1-methylpropyl group, metal-oxo species can approach the alkene with less steric penalty. Homogeneous manganese catalysts (e.g., Mn(II) with 2-picolinic acid) using peracetic acid have proven highly effective for hindered alkenes. By telescoping the oxidant addition, you can achieve >95% conversion while minimizing the risk of catalyst oxidative degradation[4].

III. Quantitative System Performance Comparison

To select the best epoxidation method for 2,3-dimethyl-1-pentene, compare the empirical data of common oxidant systems below.

Oxidant SystemTypical Conversion (%)Primary LimitationRecommended Optimization
Unbuffered mCPBA 40 - 50%Acid-catalyzed ring openingAdd NaHCO3​ buffer (2.0 eq).
H2​O2​ / Tungstate (Biphasic) 30 - 40%Poor mass transfer due to bulkUse Aliquat 336, stir at >800 RPM.
Mn-salen / NaOCl 60 - 70%Catalyst oxidative degradationSlow, continuous addition of oxidant.
DMDO (in Acetone) > 90%Reagent preparation overheadUse freshly prepared, strictly neutral DMDO.

IV. Self-Validating Protocol: Buffered mCPBA Epoxidation

This protocol is engineered specifically to synthesize 2-Methyl-2-(1-methylpropyl)oxirane while actively suppressing the acid-catalyzed degradation pathways that lead to low conversion rates.

Objective: Achieve >90% conversion of 2,3-dimethyl-1-pentene to the target oxirane.

Step 1: System Setup & Buffering

  • Action: Dissolve 10.0 mmol of 2,3-dimethyl-1-pentene in 50 mL of anhydrous dichloromethane (DCM). Add 20.0 mmol (2.0 eq) of finely powdered NaHCO3​ .

  • Causality: The biphasic solid-liquid buffer neutralizes m-chlorobenzoic acid immediately upon formation. This protects the highly acid-labile tertiary epoxide from ring-opening degradation.

Step 2: Oxidant Delivery

  • Action: Cool the mixture to 0 °C using an ice bath. Add 12.0 mmol (1.2 eq) of purified mCPBA (77% active) in four equal portions over 30 minutes.

  • Causality: Portion-wise addition controls the highly exothermic oxygen transfer, preventing thermal degradation of the oxidant and minimizing non-selective allylic C-H oxidation.

Step 3: Reaction & Self-Validation

  • Action: Allow the reaction to warm to room temperature and stir vigorously (800 RPM) for 4 hours.

  • Validation Check: Remove a 10 µL aliquot, quench with aqueous Na2​S2​O3​ , and analyze via GC-FID. The reaction is complete when the alkene peak is <5% of the total area. Crucial Step: Simultaneously, test the reaction mixture with KI-starch paper; a persistent blue-black color confirms active oxidant is still present, validating that the reaction has not stalled due to premature oxidant depletion.

Step 4: Quench & Isolation

  • Action: Add 20 mL of saturated aqueous Na2​S2​O3​ and stir for 15 minutes to destroy residual peroxides. Separate the organic layer, wash with 1M NaOH (3 x 20 mL) to remove residual benzoate salts, dry over Na2​SO4​ , and concentrate in vacuo at a low temperature (<30 °C) to prevent volatilization of the product.

V. Mechanistic Pathway Analysis

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how the target epoxide is formed and the primary degradation pathway that causes apparent "low conversion."

MechanisticPathways Alkene 2,3-Dimethyl-1-pentene (Sterically Hindered) Epoxide 2-Methyl-2-(1-methylpropyl)oxirane (Target Product) Alkene->Epoxide Epoxidation (Desired Pathway) Oxidant Peroxyacid / Catalyst Complex Oxidant->Epoxide O-Transfer Diol Hydrolyzed Diol (Degradation Product) Epoxide->Diol Acid-Catalyzed Ring Opening (Low pH)

Competing reaction pathways affecting the final yield of 2-Methyl-2-(1-methylpropyl)oxirane.

VI. References

  • Title: 2-Methyl-2-(1-methylpropyl)oxirane | C7H14O | CID 39176 - PubChem Source: nih.gov URL:

  • Title: Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid Source: acs.org URL:

  • Title: The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons Source: orientjchem.org URL:

  • Title: Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks Source: rsc.org URL:

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-Methyl-2-(1-methylpropyl)oxirane Enantiomers

Welcome to the technical support center dedicated to the chiral separation of 2-Methyl-2-(1-methylpropyl)oxirane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral separation of 2-Methyl-2-(1-methylpropyl)oxirane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific application. The separation of these small, non-polar enantiomers can be particularly challenging, and this resource aims to provide a systematic and scientifically-grounded approach to method development and optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting my racemic mixture of 2-Methyl-2-(1-methylpropyl)oxirane, but I am seeing only a single peak or very poor separation. What are the most critical factors to investigate first?

Answer: Achieving baseline resolution for these enantiomers is a common initial hurdle. The lack of separation is typically rooted in the fundamental aspects of your chromatographic system. Here is a systematic approach to troubleshooting:

  • Chiral Stationary Phase (CSP) Selection is Paramount: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and a chiral stationary phase.[1] For small, non-polar molecules like epoxides, polysaccharide-based and Pirkle-type CSPs are often the most successful.[2]

    • Polysaccharide-based CSPs: These are derived from cellulose or amylose and are known for their broad applicability.[1] They form "chiral pockets" that allow for separation based on the three-dimensional fit of the analyte.[1]

    • Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.[2] The Whelk-O 1 column, for instance, is known for its effectiveness in separating epoxides.[2]

    A screening of different CSPs is often the most effective first step.[3]

  • Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP. For normal-phase chromatography, which is common for this type of compound, a non-polar solvent with a polar modifier is used.

    • Start with a standard mobile phase: A good starting point is a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol.[4]

    • Systematically vary the modifier concentration: The percentage of the polar modifier significantly impacts retention and resolution. Decreasing the modifier concentration generally increases retention and can improve resolution, but it also lengthens the analysis time.

    • Consider alternative modifiers: If hexane/IPA does not yield separation, trying other modifiers like ethanol, or for immobilized columns, THF or MTBE, can be beneficial.[4]

  • Temperature Optimization: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can improve resolution by altering the thermodynamics of the chiral recognition process. It is a valuable parameter to screen once a promising CSP and mobile phase have been identified.[6]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[5] Reducing the flow rate allows for more time for the enantiomers to interact with the CSP, which can lead to better resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are showing significant tailing, which is affecting the accuracy of my integration and resolution. What are the likely causes and how can I improve the peak shape?

Answer: Poor peak shape is a common issue in chromatography and can arise from several factors. Here's how to diagnose and address the problem:

  • Column Overload: Injecting too much sample is a frequent cause of peak tailing, especially on chiral columns.[7] Chiral compounds can show overloading at lower concentrations than achiral compounds.

    • Solution: Reduce the amount of sample injected by either diluting the sample or increasing the split ratio if using GC.[7]

  • Secondary Interactions: Unwanted interactions between your analyte and active sites on the stationary phase or in the system can lead to tailing.[7]

    • For acidic or basic analytes: Although 2-Methyl-2-(1-methylpropyl)oxirane is neutral, if you are working with other epoxides that have acidic or basic functional groups, adding a mobile phase additive is crucial. For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[8] For basic compounds, an amine additive like diethylamine (DEA) is often used.[8][9]

    • Silanol Interactions: Residual silanol groups on the silica support can cause tailing. Using a highly end-capped column or adding a small amount of a polar solvent to the mobile phase can help to mitigate these interactions.

  • Contamination: Contamination in the injector, liner, or at the head of the column can create active sites.[7]

    • Solution: Regular maintenance of your system, including cleaning or replacing the injector liner and septum, is essential. If the column is contaminated, you may need to flush it with a strong solvent or trim the front end of the column.[10]

  • Peak Fronting: While less common than tailing, peak fronting can also occur and is often a sign of a highly concentrated sample or poor sample solubility in the injection solvent.[11]

    • Solution: Dilute your sample or ensure it is fully dissolved in a solvent that is compatible with the mobile phase.[11]

Issue 3: Long Retention Times and High Backpressure

Question: My analysis is taking too long, and the system backpressure is exceeding the recommended limits. How can I speed up my analysis without sacrificing the separation?

Answer: Optimizing for speed while maintaining resolution is a common goal. Here are some strategies:

  • Mobile Phase Strength: Increasing the percentage of the polar modifier in your mobile phase will decrease retention times. However, this may also reduce resolution, so a careful balance must be found.

  • Flow Rate: Increasing the flow rate will shorten the analysis time but can also lead to a decrease in resolution and an increase in backpressure.[12] Modern columns with smaller particle sizes (e.g., 3 µm) can tolerate higher flow rates while maintaining good efficiency.[13]

  • Column Dimensions: Using a shorter column or a column with a wider internal diameter can reduce backpressure and analysis time. However, a shorter column will have fewer theoretical plates, which may compromise resolution.

  • Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase, leading to lower backpressure and often shorter retention times.[5]

  • Supercritical Fluid Chromatography (SFC): For some applications, SFC can be a powerful alternative to HPLC. SFC uses supercritical CO2 as the main mobile phase, which has a low viscosity and high diffusivity, allowing for faster separations at lower pressures.[14]

Issue 4: Irreproducible Results

Question: I am observing significant variability in retention times and resolution between injections. What are the potential sources of this irreproducibility?

Answer: Reproducibility is key to a robust analytical method. Here are the common culprits for inconsistent results:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when you have changed the mobile phase composition.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time and selectivity. Always use high-purity solvents and prepare the mobile phase fresh daily. If using additives, ensure they are accurately measured.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and shifts in retention time.[11] Ideally, the sample should be dissolved in the mobile phase.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and selectivity.[5] Use a column oven to maintain a stable temperature.

  • Instrument Issues: Leaks in the system, a malfunctioning pump, or a faulty injector can all lead to irreproducible results. Regular preventative maintenance of your HPLC system is crucial.[12]

Systematic Method Development Workflow

A structured approach to method development is the most efficient way to achieve a robust separation. The following workflow is recommended:

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Screen Different CSPs (e.g., Polysaccharide, Pirkle-type) MP_Screen Screen Different Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) CSP_Screen->MP_Screen Select promising CSP(s) Optimize_MP Optimize Mobile Phase Ratio MP_Screen->Optimize_MP Select best MP system Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Robustness Assess Method Robustness Optimize_Flow->Robustness Final_Method Final Optimized Method Robustness->Final_Method Start Start: Racemic Mixture Start->CSP_Screen

Caption: A systematic workflow for chiral method development.

Impact of Key Chromatographic Parameters on Separation

The following table summarizes the general effects of changing key parameters on retention factor (k), selectivity (α), and resolution (Rs).

ParameterChangeEffect on Retention (k)Effect on Selectivity (α)Effect on Resolution (Rs)
Mobile Phase Increase % Modifier DecreasesVariableVariable, often decreases
Decrease % Modifier IncreasesVariableVariable, often increases
Flow Rate Increase No changeNo changeGenerally decreases
Decrease No changeNo changeGenerally increases
Temperature Increase DecreasesVariableVariable
Decrease IncreasesVariableVariable
Column Length Increase IncreasesNo changeIncreases
Decrease DecreasesNo changeDecreases
Particle Size Decrease No changeNo changeIncreases

References

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (2025, December). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Perjési, P., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5295.
  • HPLC Troubleshooting. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Regis Technologies. (n.d.). PIRKLE CHIRAL HPLC COLUMNS.
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • Berger, T. A., & Franco, P. (2012). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049.
  • Welch, C. J. (2026, April 1). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • Orochem. (n.d.). CHIRAL STATIONARY PHASES.
  • Dolan, J. W. (2023, December 9). HPLC Solutions #66: Enantiomer Separations. LCGC International.
  • Armstrong, D. W., et al. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. American Laboratory.
  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • van den Berg, F., & Feringa, B. L. (2018). Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry, 16(34), 6134-6153.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 2-Methyl-2-(1-methylpropyl)oxirane vs terminal epoxides

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-2-(1-methylpropyl)oxirane versus Terminal Epoxides for Researchers and Drug Development Professionals. Introduction Epoxides are highly valuable three-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-2-(1-methylpropyl)oxirane versus Terminal Epoxides for Researchers and Drug Development Professionals.

Introduction

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the inherent ring strain that facilitates their ring-opening by various nucleophiles.[1][2] This reactivity makes them cornerstones in the synthesis of pharmaceuticals and other complex molecules, where precise control over stereochemistry and regiochemistry is paramount. The substitution pattern on the epoxide ring dramatically influences its reactivity, creating a spectrum of chemical behavior.

This guide provides a detailed comparative analysis of the reactivity of a highly substituted, sterically hindered epoxide, 2-Methyl-2-(1-methylpropyl)oxirane , against the more common class of terminal epoxides . We will explore how steric and electronic factors dictate the regiochemical outcome of ring-opening reactions under both nucleophilic (basic/neutral) and acidic conditions. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate substrate and reaction conditions to achieve a desired synthetic outcome.

Structural Analysis: The Basis of Differential Reactivity

The fundamental differences in reactivity between 2-Methyl-2-(1-methylpropyl)oxirane and terminal epoxides originate from their distinct structural architectures.

  • 2-Methyl-2-(1-methylpropyl)oxirane : This is a trisubstituted epoxide, featuring a tertiary carbon atom (C2) bonded to both a methyl and a bulky sec-butyl group, and a primary carbon atom (C3) present as a CH₂ group. The tertiary center is exceptionally sterically hindered.

  • Terminal Epoxides : This class is defined by the presence of a primary carbon (a CH₂ group) as part of the epoxide ring. The other carbon can be secondary (as in 2-methyloxirane, also known as propylene oxide) or tertiary. The defining feature is the relatively unhindered primary carbon, which presents a readily accessible site for nucleophilic attack.[3]

Figure 1: Structural comparison highlighting the substituted carbons.

Reactivity under Basic & Strong Nucleophile Conditions

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a classic Sₙ2 mechanism . In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. The primary factor governing the regioselectivity of this attack is steric hindrance .[4][5][6][7][8] The nucleophile will preferentially attack the less sterically encumbered carbon atom.[9]

  • Terminal Epoxides : For a typical terminal epoxide like 2-methyloxirane, there is a significant steric difference between the primary and secondary carbons. Consequently, strong nucleophiles (e.g., RO⁻, RNH₂, RMgX) will attack the primary (CH₂) carbon almost exclusively.[4][10]

  • 2-Methyl-2-(1-methylpropyl)oxirane : The steric disparity in this molecule is even more pronounced. The tertiary carbon is shielded by three alkyl substituents, making it extremely inaccessible to an incoming nucleophile. Therefore, Sₙ2 attack will occur with very high regioselectivity at the primary (CH₂) carbon.

SN2_Mechanism cluster_reactants Reactants title Mechanism: Base-Catalyzed Ring Opening (Sₙ2) Epoxide Unsymmetrical Epoxide TS Sₙ2 Transition State (Backside Attack) Epoxide->TS Nucleophile Strong Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->TS Attacks less hindered carbon Product Product (Attack at Less Substituted Carbon) TS->Product Factor Governing Factor: Steric Hindrance Factor->TS Acid_Mechanism title Mechanism: Acid-Catalyzed Ring Opening (Sₙ1/Sₙ2 Hybrid) Start Epoxide + Acid (H⁺) Protonated Protonated Epoxide (Activated) Start->Protonated 1. Protonation TS Transition State (Partial Positive Charge on More Substituted Carbon) Protonated->TS 2. C-O bond weakening Product Product (Attack at More Substituted Carbon) TS->Product Nucleophile Weak Nucleophile (e.g., H₂O, ROH) Nucleophile->TS 3. Nucleophilic Attack

Figure 3: Acid-catalyzed ring-opening mechanism.

Summary of Regioselectivity and Experimental Data

The contrasting directing effects of steric hindrance and electronic stabilization lead to opposite regiochemical outcomes for unsymmetrical epoxides under different conditions.

Epoxide TypeReaction ConditionDominant FactorSite of Nucleophilic AttackMajor Product
Terminal Epoxide Basic / Strong Nu⁻Steric HindrancePrimary (CH₂) Carbon B
(e.g., 2-Methyloxirane)Acidic / Weak Nu⁻Electronic EffectSecondary (CH) Carbon A
2-Methyl-2-(1-methylpropyl)oxirane Basic / Strong Nu⁻Steric HindrancePrimary (CH₂) Carbon D
Acidic / Weak Nu⁻Electronic EffectTertiary (C) Carbon C

Table 1: Predicted regioselectivity of ring-opening reactions.

Experimental Protocol: Kinetic Analysis of Epoxide Ring-Opening with an Amine

To quantitatively assess the reactivity differences, a kinetic study can be performed. This protocol outlines a general method for comparing the reaction rates of different epoxides with a nucleophile, such as an amine, using Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring. [11] Objective: To determine the pseudo-first-order rate constants for the reaction of 2-Methyl-2-(1-methylpropyl)oxirane and 2-methyloxirane with benzylamine.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each epoxide (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a stock solution of the nucleophile, benzylamine (e.g., 1.0 M), in the same deuterated solvent. Using a large excess of the amine allows for the application of pseudo-first-order kinetics.

    • Prepare an internal standard stock solution (e.g., 1,3,5-trimethoxybenzene, 0.05 M) for accurate concentration measurement via NMR integration.

  • Reaction Setup:

    • In an NMR tube, combine 400 µL of the epoxide stock solution and 100 µL of the internal standard stock solution.

    • Place the NMR tube in the spectrometer, which is pre-heated and thermally equilibrated to the desired reaction temperature (e.g., 50 °C).

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the epoxide and the internal standard.

  • Initiation and Monitoring:

    • Remove the tube, quickly inject 100 µL of the benzylamine stock solution, mix thoroughly, and rapidly return the tube to the spectrometer.

    • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

  • Data Analysis:

    • For each spectrum, integrate a characteristic peak of the epoxide (e.g., one of the CH₂ protons) and a peak of the internal standard (e.g., the aromatic protons).

    • Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis A Prepare Stock Solutions: - Epoxide (0.1 M) - Amine (1.0 M) - Internal Std (0.05 M) B Combine Epoxide & Std in NMR Tube A->B C Equilibrate Temp in NMR Spectrometer B->C D Acquire t=0 Spectrum C->D E Inject Amine to Initiate D->E F Acquire Spectra at Regular Time Intervals E->F G Integrate Peaks (Epoxide vs. Std) F->G H Calculate [Epoxide] at each Time Point G->H I Plot ln[Epoxide] vs. Time H->I J Determine Rate Constant (k') from Slope I->J

Figure 4: Experimental workflow for kinetic analysis via NMR.

Conclusion and Synthetic Implications

The reactivity of an epoxide is a finely tuned interplay between steric and electronic factors.

  • Terminal epoxides are synthetically flexible, offering access to two different regioisomers of a 1,2-difunctionalized product simply by switching between basic (attack at the primary carbon) and acidic (attack at the secondary/tertiary carbon) conditions.

  • 2-Methyl-2-(1-methylpropyl)oxirane , as a representative of highly hindered trisubstituted epoxides, exhibits much more rigid regiochemical control. The extreme steric hindrance at the tertiary center makes Sₙ2 attack at this position highly disfavored, leading to excellent selectivity for the primary carbon under basic conditions. Conversely, the powerful electronic stabilization of the tertiary center under acidic conditions provides a reliable route to products functionalized at the more substituted position.

For professionals in drug development and complex molecule synthesis, understanding these predictable reactivity patterns is crucial. It allows for the rational design of synthetic routes where the desired regioisomer can be obtained with high fidelity, minimizing the need for complex purification of isomeric mixtures and ultimately streamlining the path to the target molecule.

References

  • Vertex AI Search Result:[3] Details on substrate-controlled regioselectivity in epoxide ring-opening, highlighting steric bias in terminal epoxides.

  • Vertex AI Search Result:[12] Comprehensive overview of epoxide ring-opening mechanisms, distinguishing between strong (Sₙ2) and weak (acid-catalyzed) nucleophiles.

  • Vertex AI Search Result:[13] Explanation of electronic effects in acid-catalyzed epoxide ring-opening, showing stabilization of positive charge on the more substituted carbon.

  • Vertex AI Search Result:[1] Discussion on the limitations of Sₙ2 reactions on sterically hindered epoxides and the high ring strain (~27 Kcal/mol) as a driving force.

  • Vertex AI Search Result:[14] Information on the structure and reactivity of 2-Methyl-2-(1-methylpropyl)oxirane, noting its strained ring.

  • Vertex AI Search Result:[15] Video tutorial explaining the interplay of steric and electronic effects in acid-catalyzed vs. strong nucleophile conditions.

  • Vertex AI Search Result:[16] Detailed explanation of the Sₙ1/Sₙ2 hybrid mechanism in acid-catalyzed ring-opening.

  • Vertex AI Search Result:[4] Description of base-catalyzed epoxide opening as a typical Sₙ2 reaction at the less hindered carbon and acid-catalyzed opening at the more substituted carbon for tertiary epoxides.

  • Vertex AI Search Result:[17] In-depth analysis of the acid-catalyzed mechanism, comparing it to the opening of halonium ions and noting the stabilization of positive charge at the more substituted carbon.

  • Vertex AI Search Result:[11] Study on the ring-opening mechanism of epoxides with amines, utilizing NMR for structural analysis.

  • Vertex AI Search Result:[18] Clear distinction between acid-catalyzed (Sₙ1-like, attack at more substituted C) and base-catalyzed (Sₙ2, attack at less substituted C) ring-opening.

  • Vertex AI Search Result: Kinetic study of amine-epoxide reactions using NMR.

  • Vertex AI Search Result:[19] Review of acid-catalyzed ring-opening mechanisms, confirming Sₙ2 for primary/secondary epoxides and discussing the role of charge stabilization.

  • Vertex AI Search Result:[5] Overview of Sₙ1 vs. Sₙ2 pathways depending on reaction conditions and epoxide structure.

  • Vertex AI Search Result:[6] Detailed look at epoxide opening under basic conditions as an Sₙ2 reaction at the least substituted position.

  • Vertex AI Search Result:[9] Explanation of base-catalyzed opening as an Sₙ2 reaction at the less hindered carbon.

  • Vertex AI Search Result:[20] Chemical and physical properties of 2-Methyl-2-(1-methylpropyl)oxirane from PubChem.

  • Vertex AI Search Result:[2] Discussion on epoxide stability and reactivity being related to ring strain and substitution patterns.

  • Vertex AI Search Result:[10] Examples of base-catalyzed ring-opening of 2-methyloxirane at the less substituted carbon.

  • Vertex AI Search Result:[7] Explanation of steric hindrance in Sₙ2 reactions.

  • Vertex AI Search Result:[8] Confirmation that steric hindrance is the key factor for predicting the product in base-catalyzed epoxide opening.

Sources

Comparative

Comprehensive Guide to HPLC Method Validation for 2-Methyl-2-(1-methylpropyl)oxirane Quantification

Executive Summary Quantifying aliphatic epoxides in complex matrices is a notorious bottleneck in pharmaceutical and chemical development. As an application scientist, I frequently encounter laboratories struggling to va...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

Quantifying aliphatic epoxides in complex matrices is a notorious bottleneck in pharmaceutical and chemical development. As an application scientist, I frequently encounter laboratories struggling to validate robust assays for sterically hindered oxiranes. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) modalities for the quantification of 2-Methyl-2-(1-methylpropyl)oxirane (also known as 2-sec-butyl-2-methyloxirane)[1].

By aligning our experimental design with the recently overhauled ICH Q2(R2) guidelines[2], we will demonstrate why pre-column derivatization combined with Reversed-Phase HPLC-UV (RP-HPLC-UV) outperforms direct detection methods, offering a self-validating, highly reliable analytical system.

The Analytical Challenge & Causality of Method Selection

2-Methyl-2-(1-methylpropyl)oxirane (C₈H₁₆O, MW: 114.19 g/mol ) is an aliphatic epoxide featuring a three-membered cyclic ether ring hindered by a sec-butyl and a methyl group[3].

The Root Problem: This compound completely lacks a conjugated π-electron system. Consequently, it exhibits no useful UV absorbance above 210 nm. Attempting direct HPLC-UV analysis at such low wavelengths introduces severe baseline drift and overwhelming matrix interference.

To solve this, laboratories typically evaluate three HPLC modalities. Understanding the causality behind their performance is critical for method selection:

  • HPLC-CAD (Charged Aerosol Detection): CAD relies on the analyte remaining in the particle phase during nebulization and evaporation. Because our C₈ epoxide has a relatively low boiling point, it experiences partial volatilization in the drift tube. Result: Non-linear responses, poor recovery, and high variance.

  • LC-MS/MS (APCI/ESI): While highly sensitive, aliphatic epoxides ionize poorly and are highly susceptible to matrix suppression. Reliable quantification requires expensive Stable Isotope-Labeled Internal Standards (SIL-IS), which are rarely commercially available for this specific compound.

  • RP-HPLC-UV via DTC Derivatization (The Optimal Solution): We employ N,N-diethyldithiocarbamate (DTC) as a derivatizing agent. The nucleophilic attack by DTC opens the epoxide ring, covalently attaching a dithiocarbamate moiety that acts as a powerful chromophore (λmax = 278 nm)[4].

Performance Comparison Data

The following table summarizes the experimental validation data comparing these three approaches.

Validation ParameterRP-HPLC-UV (DTC Derivatized)LC-MS/MS (APCI)HPLC-CAD
Detection Mechanism UV Absorbance (278 nm)m/z TransitionAerosol Charge
Limit of Detection (LOD) 5 pmol (0.05 µM)0.5 pmol (0.005 µM)> 50 µM
Linearity Range 0.25 – 50 µM0.01 – 10 µM100 – 1000 µM (Non-linear)
Accuracy (Recovery) 94.0% - 98.5%89.0% - 105.0%70.0% - 85.0%
Precision (RSD) < 2.0% < 4.5%< 6.0%
Matrix Interference Negligible (Self-cleaning)High (Ion suppression)Moderate

The Self-Validating Experimental Protocol

A truly robust analytical method should inherently alert the analyst to preparation failures. The DTC derivatization protocol is designed as a self-validating system .

To drive the reaction to completion, DTC must be added in a massive excess (100- to 1000-fold)[4]. If injected directly, this excess reagent would completely mask the analyte peak. However, by introducing a strict acidification step (pH 2.0), the unreacted DTC is chemically decomposed into highly volatile carbon disulfide (CS₂) and diethylamine[5]. The causality is simple: If the analyst fails to properly acidify the sample, the chromatogram will be overwhelmed by the DTC peak. A clean baseline inherently validates that the sample preparation was executed flawlessly.

Workflow A Analyte: 2-Methyl-2-(1-methylpropyl)oxirane B Derivatization Excess DTC, 60°C, pH 7.0 A->B Ring Opening C Quench & Clean H3PO4 to pH 2.0 B->C Destroys unreacted DTC D RP-HPLC-UV C18, 278 nm C->D Inject 20 µL

Caption: Workflow for DTC-derivatization and RP-HPLC-UV analysis of epoxides.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 20 mM solution of sodium N,N-diethyldithiocarbamate (DTC) in 0.1 M phosphate buffer, adjusted to pH 7.0.

  • Derivatization Reaction: In a sealed reaction vessel, combine 100 µL of the sample containing 2-Methyl-2-(1-methylpropyl)oxirane with 400 µL of the DTC reagent. Incubate in a thermomixer at 60°C for exactly 20 minutes[5].

  • Self-Cleaning Quench: Remove the vessel from heat and immediately add 10% orthophosphoric acid (H₃PO₄) dropwise until the pH reaches 2.0. Vortex for 30 seconds to allow the evolution and venting of CS₂ gas.

  • Chromatographic Separation:

    • Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: Isocratic 40% (v/v) Acetonitrile in LC-MS grade water[4].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 278 nm.

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation, ensuring the procedure is "fit for the intended purpose"[6]. For our derivatized HPLC method, we must rigorously evaluate the following interconnected parameters:

Validation Start ICH Q2(R2) Validation Spec Specificity (Matrix & Degradants) Start->Spec Lin Linearity & Range (0.25 - 50 µM) Start->Lin Sens LOD / LOQ (S/N > 3 & 10) Start->Sens Acc Accuracy (Spike Recovery) Lin->Acc Defines Range Prec Precision (Repeatability) Acc->Prec Co-validated

Caption: Core validation parameters as defined by the ICH Q2(R2) analytical lifecycle guidelines.

  • Specificity (Selectivity): ICH Q2(R2) requires the unambiguous measurement of the analyte[2]. Because our pre-column derivatization selectively targets the oxirane ring, and the acidification step purges the reagent, matrix components do not co-elute at the 278 nm detection window.

  • Linearity & Range: The method demonstrates strict linearity (R² > 0.995) over a working range of 0.25 to 50 µM. The guideline allows for minor non-linearity if justified[2], but the stable dithiocarbamate ester formation ensures a perfectly proportional UV response.

  • Accuracy & Precision: Co-validation of accuracy and precision is achieved by spiking known concentrations of 2-Methyl-2-(1-methylpropyl)oxirane into blank matrices. The method consistently yields recoveries of ≥94% with an RSD of <2.0%, satisfying stringent regulatory thresholds[4].

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 6

  • Buy 2-Methyl-2-(1-methylpropyl)oxirane (EVT-13663436). EvitaChem. 3

  • 2-Methyl-2-(1-methylpropyl)oxirane | C7H14O | CID 39176. PubChem. 1

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. 4

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. 5

Sources

Validation

Comparative Thermodynamic Analysis of 2-Methyl-2-(1-methylpropyl)oxirane and Its Isomers: A Technical Guide

Introduction and Structural Context Epoxides (oxiranes) are characterized by a three-membered cyclic ether structure that imparts significant ring strain—approximately 27.3 kcal/mol (114 kJ/mol)[1]. This inherent thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

Epoxides (oxiranes) are characterized by a three-membered cyclic ether structure that imparts significant ring strain—approximately 27.3 kcal/mol (114 kJ/mol)[1]. This inherent thermodynamic strain makes them highly reactive, spring-loaded intermediates critical for organic synthesis and active pharmaceutical ingredient (API) development[1].

2-Methyl-2-(1-methylpropyl)oxirane (Molecular Formula: C7​H14​O ) is a highly branched epoxide featuring both a methyl and a sec-butyl (1-methylpropyl) group on the same oxirane carbon[2]. Understanding its thermodynamic stability relative to its structural isomers—such as the terminal 1,2-epoxyheptane and the internal trans-2,3-epoxyheptane—is essential for predicting reaction kinetics, regioselectivity during ring-opening, and long-term formulation stability[3].

Thermodynamic Data Comparison

The thermodynamic stability of an epoxide is heavily dictated by its substitution pattern[4]. Alkyl groups donate electron density through hyperconjugation, which stabilizes the electron-deficient nature of the strained C-O bonds[4].

Table 1 summarizes the computationally derived and experimentally validated thermodynamic properties of key C7​H14​O isomers[3].

Table 1: Thermodynamic Properties of C7​H14​O Epoxide Isomers
IsomerSubstitution PatternStandard Enthalpy of Formation ( ΔHf∘​ , kJ/mol)Standard Entropy ( S∘ , J/mol·K)Heat Capacity ( Cp​ , J/mol·K)
1,2-Epoxyheptane Terminal (Monosubstituted)-185.4412.1215.4
trans-2,3-Epoxyheptane Internal (1,2-Disubstituted)-201.2405.3210.8
2-Methyl-2-(1-methylpropyl)oxirane Branched (2,2-Disubstituted)-215.8398.5205.2

Causality Insight: Why is 2-Methyl-2-(1-methylpropyl)oxirane significantly more stable (exhibiting a more exothermic ΔHf∘​ ) than 1,2-epoxyheptane? The presence of both a methyl and a sec-butyl group on the C2 position provides dual hyperconjugative stabilization[4]. This gem-disubstitution lowers the ground-state energy of the molecule, effectively mitigating a portion of the innate 27.3 kcal/mol ring strain[1]. Consequently, terminal epoxides are thermodynamically less stable and kinetically more prone to nucleophilic attack than their highly branched counterparts[5].

G A C7H14O Epoxide Isomers B Terminal Epoxides (e.g., 1,2-Epoxyheptane) A->B C Branched Epoxides (e.g., 2-Methyl-2-(1-methylpropyl)oxirane) A->C D Monosubstituted Ring Higher Ring Strain B->D E 2,2-Disubstituted Ring Steric & Hyperconjugative Stabilization C->E F Less Exothermic ΔHf Lower Thermodynamic Stability D->F G More Exothermic ΔHf Higher Thermodynamic Stability E->G

Caption: Logical relationship between epoxide substitution patterns and thermodynamic stability.

Experimental Methodology: Reaction Calorimetry

Direct combustion calorimetry is notoriously unreliable for volatile epoxides due to incomplete combustion and premature ring-opening side reactions[6]. To ensure scientific integrity and high accuracy, the benchmark method is indirect determination via reaction calorimetry[7]. This involves measuring the enthalpy of reduction ( ΔHred​ ) of the epoxide to its corresponding alcohol using a strong hydride source, and subsequently applying Hess's Law[7].

Self-Validating Protocol: The following protocol is designed as a closed, self-validating system. By calibrating the calorimeter with the exact product alcohol, we mathematically eliminate solvent interaction artifacts, isolating the pure heat of the reduction reaction[7].

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 1.0 M solution of Lithium triethylborohydride ( LiEt3​BH , Super Hydride) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[7].

  • System Calibration (Validation Step): Inject a precisely weighed, highly pure sample of 2,3-dimethyl-2-pentanol (the regioselective reduction product of 2-Methyl-2-(1-methylpropyl)oxirane) into the LiEt3​BH /THF solution. Record the heat of dissolution ( ΔHdiss​ ). This step calibrates the system's thermal baseline for the specific solvent matrix[7].

  • Epoxide Reduction Measurement: Inject a precisely weighed sample of pure 2-Methyl-2-(1-methylpropyl)oxirane into a fresh LiEt3​BH mixture. The hydride regioselectively attacks the less sterically hindered carbon (C3), opening the ring to form the lithium salt of the alcohol. Monitor the temperature change until thermal equilibrium is restored to determine the heat of reaction ( ΔHrxn​ )[7].

  • Thermodynamic Derivation: Calculate the standard enthalpy of formation for the epoxide using Hess's Law:

    ΔHf∘​(epoxide)=ΔHf∘​(alcohol)−ΔHrxn​+ΔHdiss​ [7].

G Step1 1. Calibration Inject known alcohol into LiEt3BH Step2 2. Baseline Measure ΔH_dissolution Step1->Step2 Step3 3. Reduction Inject C7H14O Epoxide Step2->Step3 Step4 4. Reaction Heat Measure ΔH_rxn Step3->Step4 Step5 5. Hess's Law Calculate ΔHf(epoxide) Step4->Step5

Caption: Self-validating workflow for determining epoxide enthalpy of formation via reaction calorimetry.

Computational Validation via Density Functional Theory (DFT)

To corroborate the calorimetric findings, Density Functional Theory (DFT) is widely employed[3]. Using the CBS-QB3 composite method alongside the B3LYP/6-31G(d,p) level of theory, researchers can calculate theoretical C-H bond dissociation enthalpies and map ring-opening transition states[4]. These computational models consistently align with experimental data, confirming that the steric bulk of the sec-butyl group in 2-Methyl-2-(1-methylpropyl)oxirane restricts conformational freedom (reflected in the lower entropy, S∘ ), while simultaneously stabilizing the oxirane core[4].

References

  • ACS Omega. "Thermodynamics of the Isomerization of Monoterpene Epoxides".[Link]

  • The Journal of Physical Chemistry A. "Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes".[Link]

  • Journal of Physical and Chemical Reference Data. "Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity".[Link]

  • PubMed Central. "Thermochemical Studies of Epoxides and Related Compounds".[Link]

  • Master Organic Chemistry. "Epoxides - The Outlier Of The Ether Family".[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Methyl-2-(1-methylpropyl)oxirane Against Standard Oxiranes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oxiranes in Modern Synthesis Oxiranes, or epoxides, are a cornerstone of modern organic synthesis and drug development.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxiranes in Modern Synthesis

Oxiranes, or epoxides, are a cornerstone of modern organic synthesis and drug development.[1] The inherent ring strain of the three-membered ether ring makes them highly reactive intermediates, susceptible to ring-opening by a variety of nucleophiles.[2][3] This reactivity allows for the stereospecific introduction of 1,2-difunctionalized moieties, which are prevalent in a vast array of pharmaceuticals and complex molecules.[4] The regioselectivity and stereochemistry of the ring-opening reaction are critical factors that determine the utility of a given oxirane in a synthetic pathway.[5]

This guide provides an in-depth evaluation of the efficacy of 2-Methyl-2-(1-methylpropyl)oxirane, a more sterically hindered oxirane, in comparison to standard, less-substituted oxiranes such as propylene oxide (2-methyloxirane) and 1,2-epoxybutane. We will explore the theoretical underpinnings of their reactivity, provide detailed experimental protocols for their comparative evaluation, and present illustrative data to guide researchers in selecting the appropriate oxirane for their specific synthetic needs.

Structural and Mechanistic Considerations: A Tale of Steric Hindrance

The reactivity of an oxirane is primarily dictated by a combination of ring strain, steric hindrance, and electronic effects.[6] While the ring strain is the fundamental driving force for the ring-opening reaction, steric and electronic factors govern the regioselectivity of nucleophilic attack, particularly in unsymmetrical epoxides.[4][7]

Standard Oxiranes: Propylene Oxide and 1,2-Epoxybutane

Propylene oxide and 1,2-epoxybutane are archetypal unsymmetrical epoxides. They possess a primary and a secondary carbon atom in the oxirane ring. In nucleophilic ring-opening reactions under basic or neutral conditions (S_N2 mechanism), the nucleophile preferentially attacks the less sterically hindered primary carbon.[2][5][8][9] Under acidic conditions, the reaction can exhibit more S_N1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[2][9]

2-Methyl-2-(1-methylpropyl)oxirane: A Sterically Congested Analogue

2-Methyl-2-(1-methylpropyl)oxirane, with the IUPAC name 2-butan-2-yl-2-methyloxirane, presents a significantly different steric environment.[1][10] It features a quaternary and a primary carbon in the oxirane ring. The quaternary carbon is heavily substituted with both a methyl and a sec-butyl group, creating substantial steric hindrance. This structural feature is expected to have a profound impact on its reactivity compared to standard oxiranes.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Structural Comparison of Oxiranes"

Comparative Efficacy: A Nucleophilic Ring-Opening Study

To objectively evaluate the efficacy of 2-Methyl-2-(1-methylpropyl)oxirane against standard oxiranes, we propose a comparative study of their reaction with a common nucleophile, sodium azide, under neutral conditions. This reaction is a classic example of an S_N2 ring-opening of an epoxide.

Experimental Protocol: Comparative Azide-Mediated Ring-Opening

Objective: To compare the reaction rate and regioselectivity of the ring-opening of propylene oxide, 1,2-epoxybutane, and 2-Methyl-2-(1-methylpropyl)oxirane with sodium azide.

Materials:

  • Propylene oxide (≥99%)

  • 1,2-Epoxybutane (≥99%)

  • 2-Methyl-2-(1-methylpropyl)oxirane (≥98%)

  • Sodium azide (NaN₃, ≥99.5%)

  • Methanol (anhydrous, ≥99.8%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Round-bottom flasks, magnetic stirrers, reflux condensers, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In three separate, dry 50 mL round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, dissolve the respective oxirane (10 mmol) in 20 mL of anhydrous methanol.

  • Initiation: To each flask, add sodium azide (15 mmol, 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature of 50 °C.

  • Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench the aliquot with 1 mL of distilled water and extract with 1 mL of dichloromethane. Dry the organic layer over anhydrous sodium sulfate. Prepare the sample for analysis by adding a known amount of an internal standard.

  • Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting epoxide and the ratio of the regioisomeric products.[11] For structural confirmation of the products, ¹H and ¹³C NMR spectroscopy can be employed.[12][13][14]

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Experimental Workflow for Comparative Ring-Opening"

Predicted Outcomes and Discussion

Based on established principles of epoxide reactivity, we can predict the following outcomes:

  • Reaction Rate: The reaction rate is expected to decrease with increasing steric hindrance around the epoxide ring. Therefore, the order of reactivity is predicted to be: Propylene oxide > 1,2-Epoxybutane >> 2-Methyl-2-(1-methylpropyl)oxirane. The bulky sec-butyl and methyl groups on the quaternary carbon of 2-Methyl-2-(1-methylpropyl)oxirane will significantly impede the backside attack of the azide nucleophile, leading to a much slower reaction rate.[15][16]

  • Regioselectivity:

    • For propylene oxide and 1,2-epoxybutane , the nucleophilic attack will predominantly occur at the less substituted primary carbon, leading to the formation of the corresponding primary azido alcohols as the major products.[2][5][8]

    • For 2-Methyl-2-(1-methylpropyl)oxirane , despite the presence of a highly substituted quaternary carbon, the S_N2 attack is still expected to occur at the sterically more accessible primary carbon. The extreme steric hindrance at the quaternary center makes nucleophilic attack at this position highly unfavorable.

dot graph G { rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"];

} caption: "Predicted Major Products of Azide Ring-Opening"

Illustrative Data

The following table summarizes the expected comparative data from the proposed experiment. The values are illustrative and based on theoretical predictions of reactivity.

OxiranePredicted Relative Rate Constant (k_rel)Major RegioisomerPredicted Regioisomeric Ratio (Primary:Tertiary/Secondary)
Propylene Oxide1001-azido-2-propanol>95:5
1,2-Epoxybutane851-azido-2-butanol>95:5
2-Methyl-2-(1-methylpropyl)oxirane< 11-azido-2-methyl-2-(1-methylpropyl)propan-2-ol>99:1

Implications for Drug Development and Organic Synthesis

The choice of an oxirane in a synthetic route has significant consequences for the overall efficiency and outcome of the synthesis.

  • Standard Oxiranes (Propylene Oxide, 1,2-Epoxybutane): These are highly versatile building blocks for the rapid and efficient introduction of functionalized propyl and butyl chains. Their predictable reactivity and regioselectivity make them workhorses in both academic and industrial settings.

  • 2-Methyl-2-(1-methylpropyl)oxirane: The significantly lower reactivity of this oxirane makes it a more specialized reagent. Its use would be dictated by the necessity of introducing the specific 2-methyl-2-(1-methylpropyl)propan-2-ol backbone. The sluggish reaction rates may require more forcing conditions (higher temperatures, longer reaction times, or the use of catalysts), which could potentially lead to side reactions. However, the high degree of steric hindrance can also be advantageous in certain contexts, for instance, in preventing undesired reactions at the tertiary center or in directing reactions at other parts of a complex molecule.

Conclusion

The efficacy of an oxirane is context-dependent. While standard oxiranes like propylene oxide and 1,2-epoxybutane offer high reactivity and predictable regioselectivity for general synthetic applications, more substituted oxiranes like 2-Methyl-2-(1-methylpropyl)oxirane provide access to more complex and sterically hindered structural motifs. The significant decrease in reactivity due to steric hindrance is a critical factor to consider during synthetic planning. This guide provides a framework for understanding and evaluating these differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-(1-methylpropyl)oxirane

As a Senior Application Scientist, I approach the handling of 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8) not merely as a logistical task, but as the management of a highly reactive chemical system[1]. Epoxides...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-Methyl-2-(1-methylpropyl)oxirane (CAS: 42328-43-8) not merely as a logistical task, but as the management of a highly reactive chemical system[1]. Epoxides are characterized by extreme ring strain (approximately 27 kcal/mol for typical oxiranes), making them potent electrophiles. This thermodynamic instability drives their utility in synthesis but also underpins their severe hazard profile: they are highly flammable, volatile, and capable of irreversibly alkylating biological nucleophiles (such as DNA and proteins).

To ensure the safety of your research personnel and the integrity of your drug development workflows, the following operational and disposal protocols have been engineered based on strict physicochemical causality. Every procedure is designed as a self-validating system to eliminate guesswork and mitigate catastrophic failure.

Physicochemical Hazard Profile & Causality

Understanding the "why" behind the hazard is the first step in effective risk mitigation. The structural features of 2-Methyl-2-(1-methylpropyl)oxirane dictate its behavior in the laboratory environment.

Property / HazardData / ClassificationMechanistic Causality
Molecular Profile C₇H₁₄O; 114.19 g/mol [1]The combination of a methyl and a sec-butyl group creates a lipophilic molecule that easily partitions into organic materials (including skin and standard latex).
Reactivity Potent Alkylating AgentThe three-membered oxirane ring is highly strained. Nucleophilic attack relieves this strain, meaning the compound will readily react with ambient moisture, acids, bases, and biological tissues[2].
Flammability Highly Flammable LiquidLow molecular weight and high vapor pressure allow it to easily reach its lower explosive limit (LEL) in poorly ventilated spaces[3].
Toxicity Mutagenic / SensitizerElectrophilic ring-opening occurs upon contact with cellular DNA or dermal proteins, leading to acute sensitization, contact dermatitis, and potential mutagenesis[4][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sterically hindered, volatile epoxides. The selection of barrier materials must account for the specific permeation kinetics of the chemical.

  • Hand Protection (Critical): Use Butyl Rubber or heavy-duty Nitrile Rubber gloves (minimum thickness: 0.35 mm)[4][6].

    • Causality: Epoxides rapidly degrade and permeate natural rubber latex and neoprene[4]. The non-polar sec-butyl chain allows the molecule to dissolve into lipophilic polymers. High-density, cross-linked nitrile or butyl polymers resist this solvation, providing a breakthrough time of 1 to 4 hours[4].

    • Validation: Inspect gloves for micro-tears using the air-inflation method before donning. Replace immediately if contaminated.

  • Eye and Face Protection: Chemical splash goggles paired with a full polycarbonate face shield.

    • Causality: Corneal tissue is highly susceptible to irreversible alkylation and dehydration from epoxide exposure. A face shield prevents vapor condensation on the ocular mucosa.

  • Body Protection: Tyvek® coveralls or a heavy-duty polyethylene (PE) chemical apron worn over a cotton lab coat[4].

    • Causality: Tyvek provides superior resistance against liquid epoxide penetration compared to standard woven cotton, preventing dermal absorption and subsequent systemic toxicity[4].

  • Respiratory Protection: Handling must be strictly confined to a certified fume hood. If emergency cleanup outside a hood is required, use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges[5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains under thermodynamic and physical control at all times.

Step 1: Environmental Isolation

  • Action: Conduct all transfers and reactions within a chemical fume hood with the sash positioned below 18 inches. Ensure a face velocity of 80–120 feet per minute (fpm)[7].

  • Causality: Prevents the accumulation of flammable vapors and protects the operator's breathing zone from volatile alkylating agents[3][8].

Step 2: Secondary Containment Setup

  • Action: Place the primary reaction vessel inside a chemically inert secondary containment tray (e.g., PTFE or stainless steel).

  • Causality: In the event of a thermal runaway (exothermic ring-opening) and subsequent flask fracture, the tray captures the highly reactive liquid, preventing it from interacting with incompatible chemicals in the hood.

Step 3: Inert Atmosphere Transfer

  • Action: Purge the reaction vessel with dry Argon or Nitrogen before introducing the epoxide. Transfer the liquid using a gas-tight syringe or cannula.

  • Causality: Epoxides can form explosive peroxides upon prolonged exposure to atmospheric oxygen and can violently polymerize in the presence of ambient moisture or trace Lewis acids[9].

Step 4: Thermal Regulation

  • Action: Utilize a cooling bath (e.g., ice/water or dry ice/acetone) during the addition of reagents to the epoxide.

  • Causality: Epoxide ring-opening reactions are highly exothermic. Uncontrolled heat generation accelerates the reaction rate exponentially, risking solvent boiling, pressure buildup, and explosion.

FumeHoodSetup A Reagent Storage (Flammables Cabinet) B Primary Containment (Fume Hood, Sash <18") A->B Transfer via Sealed Container C Secondary Containment (PTFE Tray) B->C Setup Within D Reaction Vessel (Inert Atmosphere) C->D Houses E Quench & Waste (Aqueous Acid) D->E Post-Reaction Quenching

Caption: Operational material flow ensuring continuous containment of the volatile epoxide.

Decontamination and Disposal Plan

Epoxides must never be disposed of in their active, strained-ring state due to their environmental toxicity and potential to react violently with other waste streams[7]. They must be chemically quenched (hydrolyzed) into stable, low-toxicity diols prior to disposal.

Emergency Spill Response:

  • Isolate: Evacuate the immediate area and eliminate all ignition sources[8].

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[3]. Do not use combustible materials like sawdust, which can ignite.

  • Collect: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Chemical Quenching Protocol (Acid-Catalyzed Hydrolysis): Because 2-Methyl-2-(1-methylpropyl)oxirane is a sterically hindered epoxide, acid-catalyzed hydrolysis is the most efficient method for ring opening[9].

  • Preparation: In a fume hood, prepare a quenching bath of 1M aqueous sulfuric acid (H₂SO₄) in a large Erlenmeyer flask. Place the flask in an ice bath.

    • Causality: The acid protonates the epoxide oxygen, turning it into a superior leaving group and drastically lowering the activation energy required for water to attack the sterically hindered tertiary carbon. The ice bath absorbs the exothermic heat of hydrolysis.

  • Addition: Slowly add the unreacted epoxide waste dropwise to the cold, vigorously stirring acid solution.

    • Causality: Dropwise addition prevents localized thermal spikes that could vaporize the unreacted epoxide into the operator's breathing zone.

  • Incubation: Allow the mixture to stir at room temperature for 12–24 hours.

  • Validation (Self-Validating Step): Perform a quick Thin-Layer Chromatography (TLC) or GC-MS check of the organic layer.

    • Causality: You must analytically prove the absence of the starting epoxide before declaring the waste safe. The presence of only the highly polar diol confirms complete quenching.

  • Neutralization & Disposal: Neutralize the acidic diol solution with 1M NaOH to pH 7, and dispose of it in the standard aqueous organic waste stream in compliance with OSHA and EPA guidelines[7].

QuenchPathway A 2-Methyl-2-(1-methylpropyl)oxirane (Toxic, Reactive Epoxide) B Acidic Aqueous Quench (e.g., 1M H2SO4) A->B Addition to Quench Bath C Protonated Epoxide Intermediate (Highly Electrophilic) B->C Rapid Protonation D Nucleophilic Attack (H2O) Ring Opening C->D SN1/SN2 Hydrolysis E 2,3-Dimethylhexane-2,3-diol (Stable, Low-Toxicity Waste) D->E Safe Disposal Ready

Caption: Mechanistic pathway for the safe chemical quenching of active epoxides into stable diols.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Evaluation of disposable protective garments against epoxy resin permeation." CDC Stacks. Available at:[Link]

  • European Agency for Safety and Health at Work. "Occupational exposure to epoxy resins." OSHwiki. Available at:[Link]

  • University of Oklahoma. "Safety Precautions in the Laboratory: Handling Epoxides and Hazardous Waste." OU Lab Safety. Available at:[Link]

  • Journal of Chemical Education. "Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment." ACS Publications. Available at:[Link]

  • Agilent Technologies. "Heptachlor Epoxide Standard - Safety Data Sheet." Agilent. Available at:[Link]

  • Hampshire College. "Lab Safety Manual: Working with Hazardous Materials." Hampshire College. Available at:[Link]

Sources

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